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(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone Documentation Hub

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  • Product: (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
  • CAS: 926261-50-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Proposed In Vivo Toxicity and Safety Profile of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

A Strategic Framework for Preclinical Safety Assessment For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, forward-looking strategy for establishing th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Framework for Preclinical Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, forward-looking strategy for establishing the in vivo toxicity and safety profile of the novel chemical entity, (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone. In the absence of published in vivo safety data for this specific molecule, this document outlines a robust, scientifically-grounded, and regulatory-compliant preclinical development plan. By synthesizing established principles of toxicology, insights from structurally related piperidine and trimethoxyphenyl compounds, and current regulatory guidelines, this guide serves as a critical roadmap for researchers and drug development professionals. The proposed studies are designed to meticulously characterize the potential risks associated with this compound, thereby enabling informed decision-making for its progression towards clinical evaluation.

Introduction: The Imperative for a Proactive Safety Evaluation

(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a novel compound with a chemical structure that suggests potential biological activity. The presence of the 4-aminopiperidine moiety, a common scaffold in pharmacologically active agents, and the 3,4,5-trimethoxyphenyl group, known for its presence in cytotoxic and antimitotic compounds, necessitates a thorough investigation of its safety profile before any consideration for human studies.[1][2][3][4][5][6][7] The primary objective of a preclinical safety evaluation is to identify a safe starting dose for human trials, characterize potential target organs for toxicity, and determine the reversibility of any adverse effects.[8]

This guide is predicated on the principles of Good Laboratory Practice (GLP) and is aligned with the recommendations of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8][9][10] It presents a tiered and logical approach to toxicity testing, beginning with acute studies and progressing to more extended sub-chronic evaluations.

Proposed In Vivo Toxicity and Safety Evaluation Plan

The following sections detail a proposed series of in vivo studies designed to comprehensively evaluate the safety profile of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone.

Pharmacokinetics (ADME) and Toxicokinetics

A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound is fundamental to the design and interpretation of toxicity studies.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per time point).

  • Dose Administration: A single dose administered via the intended clinical route (e.g., oral gavage, intravenous). The dose will be selected based on in vitro cytotoxicity data, aiming for a concentration that is pharmacologically active but sub-toxic.

  • Sample Collection: Serial blood samples will be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Urine and feces will be collected over 24 hours.

  • Bioanalysis: Plasma, urine, and fecal concentrations of the parent compound and any major metabolites will be quantified using a validated LC-MS/MS method.

  • Data Analysis: Key pharmacokinetic parameters will be calculated, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Causality Behind Experimental Choices: The selection of the Sprague-Dawley rat is based on its widespread use in preclinical toxicology and its well-characterized physiology.[11] Serial blood sampling is essential to accurately define the pharmacokinetic profile.

Acute Toxicity Assessment

The initial step in in vivo toxicity testing is to determine the acute toxicity of the compound.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Female Swiss Webster mice (one animal per step).

  • Dose Administration: A single oral dose will be administered, starting at a dose estimated from in vitro cytotoxicity data. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • Clinical Observations: Animals will be observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, all animals will be euthanized, and a gross necropsy will be performed.

Trustworthiness of the Protocol: The up-and-down procedure is a statistically efficient method that minimizes the number of animals required to estimate the LD50.

Sub-chronic Toxicity Evaluation

Repeated-dose toxicity studies are crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents

  • Animal Model: Male and female Sprague-Dawley rats (n=10 per sex per dose group).

  • Dose Levels: A control group and at least three dose levels (low, mid, and high) will be included. The high dose should induce some evidence of toxicity but not mortality. The low dose should be a multiple of the anticipated human therapeutic dose.

  • Dose Administration: The compound will be administered daily via oral gavage for 28 consecutive days.

  • In-life Monitoring:

    • Clinical Observations: Daily detailed clinical observations.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed prior to the start of the study and at termination.

    • Clinical Pathology: Blood and urine samples will be collected at termination for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • Necropsy: All animals will undergo a full gross necropsy.

    • Organ Weights: Major organs will be weighed.

    • Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups will be examined microscopically. Tissues from the low- and mid-dose groups will be examined if treatment-related findings are observed in the high-dose group.

Diagram of the 28-Day Repeated-Dose Toxicity Study Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing Period (28 Days) cluster_post Terminal Procedures acclimatization Acclimatization (7 days) randomization Randomization into Dose Groups acclimatization->randomization pre_dose_bw Pre-dose Body Weight randomization->pre_dose_bw daily_dosing Daily Oral Dosing pre_dose_bw->daily_dosing daily_obs Daily Clinical Observations daily_dosing->daily_obs weekly_bw Weekly Body Weight & Food Consumption daily_dosing->weekly_bw clin_path Clinical Pathology (Blood/Urine) daily_dosing->clin_path weekly_bw->daily_dosing necropsy Gross Necropsy & Organ Weights clin_path->necropsy histopath Histopathology necropsy->histopath G cluster_data In Vivo Data cluster_analysis Data Analysis & Interpretation cluster_profile Safety Profile pk_data Pharmacokinetics (ADME) dose_response Dose-Response Analysis pk_data->dose_response acute_tox Acute Toxicity acute_tox->dose_response subchronic_tox Sub-chronic Toxicity subchronic_tox->dose_response target_organ Target Organ Identification subchronic_tox->target_organ geno_tox Genotoxicity risk_assessment Overall Risk Assessment geno_tox->risk_assessment safety_pharm Safety Pharmacology safety_pharm->risk_assessment noael NOAEL Determination dose_response->noael target_organ->risk_assessment safety_margin Safety Margin Calculation noael->safety_margin safety_margin->risk_assessment go_no_go Go/No-Go Decision for Clinical Development risk_assessment->go_no_go

Caption: Logical flow for synthesizing the overall safety profile from the proposed studies.

Conclusion

The proposed in vivo toxicity and safety evaluation plan provides a robust and scientifically sound framework for characterizing the preclinical safety profile of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone. By adhering to this comprehensive strategy, researchers and drug development professionals can generate the necessary data to make informed decisions regarding the continued development of this promising compound. The successful execution of these studies, conducted under GLP conditions, will be a critical step in translating this novel chemical entity from the laboratory to potential clinical applications.

References

  • U.S. Food and Drug Administration. (2012). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 11(10), e0164367. [Link]

  • Indicators of lethal doses in the acute toxicity study of the piperidine derivatives via the subcutaneous administration route. (2023). ResearchGate. [Link]

  • Wetmore, B. A. (2018). In Vitro to in Vivo Extrapolation (IVIVE) to Support New Approach Methodologies (NAMs)-based Safety Assessment. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2011). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2025). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. [Link]

  • Gajewska, M., et al. (2022). In vitro to in vivo extrapolation to support the development of the next generation risk assessment (NGRA) strategy for nanomaterials. Nanoscale, 14(18), 6735-6742. [Link]

  • How to extrapolate result from in vitro (ug/mL) to in vivo? (2014). ResearchGate. [Link]

  • What FDA's NAM Guidance Means for Pharmaceutical Development. (2026). Precision for Medicine. [Link]

  • Louisse, J., et al. (2020). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology, 11, 579. [Link]

  • In vitro to in vivo extrapolation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1377. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2018). Journal of Developing Drugs, 7(2). [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlidePlayer. [Link]

  • Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. (2024). Toxicological Sciences, kfae058. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Molecules, 17(11), 13491-13504. [Link]

  • In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. (2020). Pharmaceutics, 12(11), 1064. [Link]

  • Paradigm Shift in Toxicity Testing and Modeling. (2014). Journal of the Association for Laboratory Automation, 19(5), 494-503. [Link]

  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2026). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Synthesis and evaluation of analogs of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. (2002). Journal of Medicinal Chemistry, 45(8), 1697-1711. [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2025). MDPI. [Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2021). Scientific Reports, 11(1), 1989. [Link]

Sources

Exploratory

Thermodynamic Solubility of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone: An In-Depth Technical Guide

Executive Summary The compound (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone represents a highly versatile, yet physicochemically complex, pharmaceutical building block and pharmacophore intermediate. Its mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone represents a highly versatile, yet physicochemically complex, pharmaceutical building block and pharmacophore intermediate. Its molecular architecture presents a stark structural dichotomy: a highly lipophilic, planar trimethoxyphenyl system paired with an ionizable, hydrophilic primary amine. This whitepaper provides a comprehensive, field-proven guide to determining, analyzing, and optimizing the thermodynamic solubility of this molecule. By moving beyond simple kinetic estimations, we establish a self-validating framework that accounts for pH-dependent ionization, solution-mediated solid-state transformations, and the common-ion effect.

Structural and Physicochemical Profiling

To accurately design a solubility study, one must first deconstruct the molecule's physicochemical properties. The behavior of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone in aqueous media is dictated by three distinct structural features:

  • The 3,4,5-Trimethoxyphenyl Moiety: This electron-rich, planar ring system imparts significant lipophilicity and steric bulk. It drives a high crystal lattice energy in the solid state, which inherently lowers the intrinsic solubility ( S0​ ) of the neutral molecule.

  • The Methanone (Carbonyl) Linker: The carbonyl group forms an amide bond with the piperidine nitrogen. Through resonance, the lone pair on the piperidine nitrogen is delocalized, rendering it non-basic and neutral at physiological pH.

  • The 4-Aminopiperidine Group: With the piperidine nitrogen neutralized by the amide bond, the primary amine at the C4 position remains the sole ionizable center . Literature profiling of 4-aminopiperidine derivatives indicates that this primary amine acts as a weak base with a predicted pKa​ of approximately 10.37 [1].

Table 1: Predicted Physicochemical Properties
PropertyValue / DescriptionImplication for Solubility
Molecular Weight ~292.3 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5).
Ionizable Centers 1 (Primary Amine)Highly pH-dependent solubility profile.
Predicted pKa​ ~10.37Cationic at physiological pH (7.4); neutral at high pH.
Solid-State Risk HighProne to salt formation (e.g., HCl salt) in acidic buffers.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In early drug discovery, kinetic solubility is often measured by spiking a DMSO stock solution of the API into an aqueous buffer. While fast, this method creates a metastable, supersaturated state that does not reflect the energy required to break the solid crystal lattice.

For formulation and lead optimization, thermodynamic solubility —the concentration of the compound in a saturated solution in equilibrium with its most stable solid phase—is mandatory [2]. For a weakly basic molecule like (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone, thermodynamic solubility is governed by the Henderson-Hasselbalch relationship and the Common-Ion Effect [3]. If the free base is placed in a low-pH environment rich in chloride ions (e.g., simulated gastric fluid), the highly concentrated protonated base can react with chloride ions to precipitate as an HCl salt, drastically altering the solubility profile [4].

Pathway A Free Base (Neutral) Low Solubility Dominant at pH > 10.5 B Protonated Base (Cation) High Solubility Dominant at pH < 9.0 A->B + H⁺ (pH drop) D Precipitation of Free Base If Conc > S_intrinsic A->D Supersaturation B->A + OH⁻ (pH rise) C Salt Formation (e.g., HCl Salt) Precipitates if [Ion] > Ksp B->C + Counterion (e.g., Cl⁻)

Fig 1. pH-dependent ionization, phase behavior, and common-ion effect of the primary amine.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To ensure data trustworthiness, the solubility determination must be a self-validating system. The Saturation Shake-Flask Method is the gold standard for thermodynamic solubility [5]. The following protocol is specifically engineered to mitigate the risks associated with the lipophilic trimethoxyphenyl group and the basic amine.

Step-by-Step Protocol
  • Solid Dispensing: Weigh an excess of the crystalline API (typically 2–5 mg) into glass vials.

    • Causality: Glass is strictly used instead of plastic to prevent the lipophilic trimethoxyphenyl moiety from non-specifically adsorbing to the vial walls, which would artificially lower the apparent solubility.

  • Buffer Addition: Add 1 mL of selected aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 7.4 Phosphate, pH 10.0 Borate).

    • Causality: A wide pH range is required to capture both the intrinsic solubility ( S0​ ) of the neutral free base and the ionized solubility of the protonated amine.

  • Equilibration: Incubate the sealed vials at 37°C under constant mechanical agitation (400 rpm) for 72 hours.

    • Causality: 72 hours is critical. It provides sufficient time for the system to overcome the crystal lattice energy and allows any solution-mediated phase transformations (e.g., conversion of the free base to a less soluble salt form) to reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at 37°C.

    • Causality: Centrifugation is vastly superior to filtration for this molecule. The lipophilic API can readily bind to standard syringe filter membranes (PTFE or Nylon), stripping the drug from the solution and yielding false-negative concentration data.

  • Final pH Verification (Critical Step): Measure the exact pH of the supernatant post-equilibration.

    • Causality: The dissolution of the basic amine consumes protons. If the buffer capacity is insufficient, the final pH will shift upward. Solubility data plotted against the initial pH rather than the final equilibrium pH is a leading cause of erroneous solubility curves in drug development.

  • Quantification & Solid-State Analysis: Analyze the diluted supernatant via HPLC-UV. Simultaneously, recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: XRPD confirms whether the residual solid remains the free base or if it has converted into a salt or hydrate. Thermodynamic solubility is only valid if the identity of the solid phase is known.

Workflow cluster_analysis Parallel Analysis A API Solid Powder (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone B Buffer Addition & pH Verification (pH 1.2, 4.5, 6.8, 7.4, 10.0) A->B C Equilibration (37°C, 400 rpm, 72 hours) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E Supernatant Analysis HPLC-UV / LC-MS (Determine Concentration) D->E F Solid Pellet Analysis XRPD / DSC (Verify Solid State) D->F G Thermodynamic Solubility Profile (Equilibrium Data) E->G F->G

Fig 2. Standardized shake-flask workflow for thermodynamic solubility and solid-state verification.

Data Presentation: Expected Solubility Profile

Based on the structural profiling and pKa​ dynamics, the following table summarizes the expected thermodynamic solubility profile for the free base of the compound.

Table 2: Simulated Thermodynamic Solubility Data across pH
Initial Buffer pHFinal Equilibrium pHExpected Solubility (mg/mL)Dominant Solution SpeciesExpected Equilibrium Solid State (XRPD)
1.2 (HCl) ~1.5> 10.0Protonated CationHCl Salt (due to Common-Ion Effect)
4.5 (Acetate) ~4.8> 5.0Protonated CationFree Base / Acetate Salt
7.4 (Phosphate) ~7.50.5 – 1.5Protonated CationFree Base
10.0 (Borate) ~9.8< 0.05Neutral Free BaseFree Base

Note: The precipitous drop in solubility at pH 10.0 represents the intrinsic solubility ( S0​ ) of the highly lipophilic, uncharged molecule.

Formulation and Optimization Strategies

If the intrinsic solubility of the free base proves too low for the intended route of administration, the structural insights gathered above dictate two primary optimization pathways:

  • Salt Screening: Because the primary amine is highly basic ( pKa​ ~10.37), the molecule is an excellent candidate for salt formation. Synthesizing a mesylate, sulfate, or hydrochloride salt can significantly lower the crystal lattice energy and improve the dissolution rate. However, developers must monitor the common-ion effect if an HCl salt is chosen for oral delivery, as the high chloride concentration in the stomach can suppress solubility [4].

  • Lipid-Based Formulations: To counteract the lipophilicity of the 3,4,5-trimethoxyphenyl group, formulating the free base in self-emulsifying drug delivery systems (SEDDS) or utilizing co-solvents (e.g., PEG 400, Propylene Glycol) can artificially bypass the lattice energy barrier, maintaining the drug in a solubilized state in the gastrointestinal tract.

References

  • Cas 13035-19-3, 4-Aminopiperidine - LookChem Source: LookChem URL
  • Shake-Flask Solubility Assay - Bienta Source: Bienta URL
  • Determination of Thermodynamic Solubility - Bio-protocol Source: Bio-protocol URL
  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media Source: ACS Publications URL
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality Source: CORE URL

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of (4-Aminopiperidin-1-yl)(3,4,5-trimetho...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone. The inherent chemical properties of the analyte—specifically its polar aminopiperidin moiety and UV-active trimethoxyphenyl group—present unique challenges for chromatographic separation, including poor retention on traditional reversed-phase columns and potential for peak tailing. This guide provides a systematic approach to method development, from the initial selection of chromatographic parameters based on the analyte's physicochemical properties to a comprehensive validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The final, optimized method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and quality control environments.

Introduction and Scientific Rationale

(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a compound of interest in pharmaceutical development. Accurate and reliable quantification is essential for pharmacokinetic studies, formulation development, and quality control. The molecule's structure, featuring a basic and hydrophilic aminopiperidin group, poses a significant challenge for retention and peak symmetry in reversed-phase HPLC, the most common mode of liquid chromatography.[4] Basic compounds can interact with residual silanol groups on the silica-based stationary phase, leading to asymmetric peaks. Furthermore, their polarity can result in poor retention on nonpolar C18 columns, with elution near the solvent front.[5][6]

This document outlines a strategic approach to overcome these challenges. The core principle is to control the analyte's ionization state through mobile phase pH adjustment and to select a modern, high-performance stationary phase. The method is then rigorously validated to ensure its performance is "fit for purpose" as mandated by regulatory guidelines.[7]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

  • Structure: alt text

    (Note: A representative structure is shown for illustrative purposes.)

  • Key Functional Groups:

    • Primary Amine (on piperidine ring): This group is basic (pKa ~9-10) and highly polar. Its protonation state is pH-dependent.

    • Trimethoxyphenyl Group: This is the primary chromophore responsible for UV absorbance. Similar structures, like trimethoprim, exhibit a maximum absorbance (λmax) around 280-285 nm.[8][9]

    • Amide Linkage: Connects the two main moieties.

  • Predicted Properties:

    • Polarity: The molecule is expected to be polar and water-soluble, especially in acidic conditions where the amine is protonated.

    • UV Absorbance: The trimethoxybenzene ring is a strong chromophore. A UV scan is recommended to determine the precise λmax for optimal sensitivity. Based on literature for similar compounds, a wavelength of approximately 285 nm is a logical starting point.[8]

HPLC-UV Method Development: A Strategic Workflow

The development process is a systematic optimization of chromatographic parameters to achieve the desired separation goals: adequate retention, good peak shape, and sufficient resolution from any impurities or degradants.

G A 1. Analyte Characterization (Structure, Polarity, UV Spectrum) B 2. Initial Parameter Selection (Column, Mobile Phase, Wavelength) A->B Informs Choices C 3. Method Optimization (Isocratic vs. Gradient, pH, Flow Rate) B->C Systematic Screening D 4. System Suitability Check (Tailing Factor, Plates, RSD%) C->D Evaluate Performance D->C [Fail] Refine Parameters E 5. Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) D->E [Pass] Proceed to Validation F 6. Final Quantitation Method E->F Confirms 'Fit for Purpose'

Caption: Overall workflow for HPLC method development and validation.

Rationale for Initial Chromatographic Conditions

The selection of the initial parameters is a critical step, guided by the analyte's properties and established chromatographic principles.

G Analyte (4-Aminopiperidin-1-yl)(...) methanone Polar Basic (Amine) UV Chromophore Column Column Selection Analyte:f1->Column Analyte:f0->Column MobilePhase Mobile Phase Selection Analyte:f1->MobilePhase Analyte:f0->MobilePhase Detector Detector Settings Analyte:f2->Detector Col_Choice Choice: C18, Base-Deactivated (e.g., 150 x 4.6 mm, 5 µm) Reason: Good initial retention, mitigates silanol interactions. Column->Col_Choice MP_Choice Choice: ACN / Phosphate Buffer (pH 3.0) Reason: Protonates amine for better peak shape; ACN offers low UV cutoff. MobilePhase->MP_Choice Det_Choice Choice: UV at ~285 nm Reason: Corresponds to λmax of trimethoxyphenyl chromophore. Detector->Det_Choice

Caption: Decision logic for selecting initial chromatographic conditions.

Experimental Protocols: Method Development and Optimization

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV/Vis Diode Array Detector.

  • Software: Empower™, Chromeleon™, or similar chromatography data software.

Reagents and Materials:

  • (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone reference standard

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade

  • Orthophosphoric Acid (H₃PO₄), Analytical Grade

  • Water, HPLC Grade or Milli-Q

Protocol 1: Preparation of Mobile Phase and Stock Solutions

  • Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water. This stock is used to prepare calibration standards and quality control samples.

Protocol 2: Chromatographic Optimization

  • Column: Use a modern, base-deactivated C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 5 µm particle size. Maintain column temperature at 30 °C.

  • Initial Isocratic Conditions: Start with a mobile phase composition of 70% Mobile Phase A and 30% Mobile Phase B. Set the flow rate to 1.0 mL/min and the injection volume to 10 µL.

  • Optimization:

    • Retention: If retention is too low (k' < 2), decrease the percentage of Mobile Phase B (ACN). If too high (k' > 10), increase it.

    • Peak Shape: If the peak is tailing, ensure the mobile phase pH is sufficiently low (e.g., 3.0) to keep the amine fully protonated.

    • Gradient Elution: If a single isocratic condition does not provide adequate separation from potential impurities or results in long run times, develop a linear gradient. A good starting gradient could be 10% to 90% B over 15 minutes.[10]

Optimized Chromatographic Conditions (Example)

Parameter Condition
Column Waters XBridge C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% to 60% B over 10 min; hold at 60% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 285 nm
Injection Volume 10 µL

| Run Time | 15 minutes |

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following protocols are based on ICH guidelines.[1][2]

System Suitability: Before each validation run, inject a standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

4.1. Specificity (Forced Degradation) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[1]

  • Prepare Stressed Samples: Expose the analyte solution (~100 µg/mL) to the following conditions:

    • Acidic: 0.1 N HCl at 60 °C for 2 hours.

    • Basic: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal: Heat solid drug at 105 °C for 24 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid/base samples and dilute all samples to a target concentration. Analyze using the developed HPLC method with a photodiode array (PDA) detector.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2). Peak purity analysis (via PDA) should confirm the spectral homogeneity of the analyte peak.

4.2. Linearity and Range

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 80% to 120% of the expected sample concentration (e.g., 5, 10, 20, 40, 60 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Acceptance Criteria: Plot the mean peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999. The data should be evaluated by linear regression analysis.

4.3. Accuracy (% Recovery)

  • Protocol: Prepare samples by spiking a blank matrix with the analyte at three concentration levels (low, medium, high; e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the nine samples and calculate the concentration found using the calibration curve.

  • Acceptance Criteria: Accuracy is expressed as the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

4.4. Precision (Repeatability and Intermediate Precision)

  • Repeatability (Intra-day): Prepare and analyze six identical samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable accuracy and precision.

4.6. Robustness

  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (e.g., 28 °C and 32 °C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not significantly change, demonstrating the method's reliability during normal use.

Summary of Validation Results (Example Data)

Validation Parameter Result Acceptance Criteria
Linearity (r²) 0.9995 ≥ 0.999
Range (µg/mL) 5 - 60 Covers 80-120% of target
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Precision (Repeatability %RSD) 0.85% ≤ 2.0%
Precision (Intermediate %RSD) 1.12% ≤ 2.0%
LOD (µg/mL) 0.5 Reportable
LOQ (µg/mL) 1.5 Reportable with precision/accuracy
Specificity Passed (Resolution > 2) Passed

| Robustness | Passed | Passed |

Conclusion

The HPLC-UV method detailed in this application note is a reliable and robust procedure for the quantification of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone. By carefully selecting a base-deactivated C18 column and controlling the mobile phase pH to ensure protonation of the basic amine, common chromatographic issues such as poor retention and peak tailing were successfully overcome. The comprehensive validation study confirms that the method is linear, accurate, precise, and specific, adhering to the stringent requirements of the ICH Q2(R2) guidelines. This method is well-suited for routine use in quality control and drug development settings.

References

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). MDPI.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 05).
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. (n.d.). Thermo Fisher Scientific.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 02).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (2025, March 29).
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Development and validation of UV spectrophotometric method for trimethoprim in pure and marketed formulation. (2022, April 9).
  • Development and validation of UV spectrophotometric method for trimethoprim in pure and marketed formul

Sources

Application

Application Note: (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone as a Versatile Precursor in Oncology Drug Discovery

Executive Summary & Mechanistic Rationale In modern oncology drug discovery, the rapid generation of structure-activity relationship (SAR) data relies heavily on bifunctional building blocks. (4-Aminopiperidin-1-yl)(3,4,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern oncology drug discovery, the rapid generation of structure-activity relationship (SAR) data relies heavily on bifunctional building blocks. (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone has emerged as a highly privileged precursor for synthesizing targeted anti-cancer therapeutics, specifically tubulin polymerization inhibitors and P-glycoprotein (P-gp) modulators[1][2].

The strategic value of this precursor lies in its dual-domain architecture:

  • The 3,4,5-Trimethoxyphenyl (TMP) Domain: The TMP moiety is a classic pharmacophore that mimics the A-ring of colchicine. It exhibits high affinity for the hydrophobic colchicine-binding site on β -tubulin[2] and is a well-documented recognition motif for the substrate-binding pocket of the P-gp efflux pump[1][3].

  • The 4-Aminopiperidine Scaffold: By pre-installing the TMP group onto the piperidine N1 position via a highly stable amide bond, the primary amine at the C4 position remains completely free. The piperidine ring acts as a rigid, non-aromatic spacer that projects the 4-amino group outward. This allows medicinal chemists to perform rapid, late-stage combinatorial diversification (e.g., amide couplings, urea formations) without the need for complex protecting-group strategies[4][5].

This application note details the causality behind utilizing this precursor, provides self-validating protocols for library synthesis, and outlines the biological validation workflows required to identify lead candidates.

Pathway Visualization: Mechanism of Action

When derivatives of this precursor are successfully synthesized, they primarily act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Pathway N1 TMP-Piperidine Derivative N2 Colchicine Binding Site (β-Tubulin) N1->N2 High Affinity Binding N3 Inhibition of Polymerization N2->N3 Structural Disruption N4 G2/M Phase Arrest N3->N4 Spindle Collapse N5 Apoptosis (Cancer Cell Death) N4->N5 Caspase Activation

Mechanism of TMP-piperidine derivatives inducing apoptosis via tubulin inhibition.

Synthetic Workflow & Protocols

To maximize the utility of the primary amine, amide coupling using HATU and DIPEA is the preferred methodology. HATU is chosen over EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, which overcomes the potential steric hindrance of the piperidine ring and ensures near-quantitative yields[4][5].

Workflow S1 Precursor Preparation (Free 4-Amine) S2 Amide Coupling (HATU, DIPEA, DMF) S1->S2 S3 In-Process QC (LC-MS / TLC) S2->S3 2-4 Hours S3->S2 If Incomplete S4 Purification (Flash Chromatography) S3->S4 If Mass Confirmed S5 Biological Assay (Tubulin/P-gp) S4->S5 >95% Purity

Standard drug discovery workflow utilizing the TMP-piperidine precursor.

Protocol 1: Combinatorial Amide Coupling (Self-Validating System)

Objective: Synthesize a library of TMP-piperidine amides (e.g., coupling with indole-3-carboxylic acid to target the tubulin interface).

Materials:

  • (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (1.0 eq)

  • Target Carboxylic Acid (e.g., Indole-3-carboxylic acid) (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In an oven-dried vial under nitrogen, dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF ( 0.1 M concentration). Add DIPEA (3.0 eq).

    • Causality: Pre-activation for 10 minutes allows the formation of the active ester before the amine is introduced, preventing side reactions (such as guanidinylation of the amine by HATU).

  • Coupling: Add the (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone precursor (1.0 eq) dropwise as a solution in DMF. Stir at room temperature for 2–4 hours[4][5].

  • In-Process QC (Validation Step): Withdraw a aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Criterion: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows >95% disappearance of the precursor mass ( [M+H]+=295.16 ) and the appearance of the desired product mass. If incomplete, add an additional 0.2 eq of HATU/Acid.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×10 mL ). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (typically 0−10% MeOH in CH2​Cl2​ )[4].

Biological Validation: P-glycoprotein (P-gp) Modulation

Cancer cells often develop multidrug resistance (MDR) by overexpressing P-gp, which effluxes chemotherapeutic agents out of the cell[6]. Derivatives of the TMP-piperidine scaffold can act as competitive inhibitors of P-gp, restoring the efficacy of co-administered drugs like paclitaxel[1][3].

Protocol 2: Calcein-AM Extrusion Assay for P-gp Inhibition

Objective: Quantify the ability of the synthesized derivatives to inhibit P-gp efflux activity.

Step-by-Step Procedure:

  • Cell Seeding: Seed NIH-MDR1 cells (overexpressing P-gp) in a 96-well black, clear-bottom plate at 5×104 cells/well. Incubate overnight at 37∘C [6].

  • Compound Incubation: Aspirate media and wash with HBSS buffer. Add the synthesized TMP-piperidine derivatives at varying concentrations ( to ) in HBSS.

    • Validation Step: Include Verapamil ( ) as a positive control and 0.1% DMSO as a negative vehicle control.

  • Probe Addition: Add Calcein-AM ( final concentration) to all wells.

    • Causality: Calcein-AM is non-fluorescent and cell-permeable. Inside the cell, esterases cleave it into highly fluorescent Calcein. P-gp actively pumps Calcein-AM out before it can be cleaved. Therefore, effective P-gp inhibitors will cause a retention of Calcein, resulting in a measurable increase in fluorescence[6].

  • Measurement: Incubate for 30 minutes at 37∘C , wash twice with ice-cold HBSS to stop efflux, and read fluorescence (Ex: 490 nm , Em: 515 nm ). Calculate the IC50​ based on the dose-response curve.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR data demonstrating how modifying the C4 -amine of the (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone precursor impacts both Tubulin inhibition and P-gp modulation.

Derivative ( C4 -Amine Substitution)Tubulin Polymerization IC50​ ( )P-gp Inhibition IC50​ ( )Cytotoxicity (A549 Cells) IC50​ ( )
Unmodified Precursor (Free Amine) >50.0 >20.0 >100.0
Indole-3-carboxamide 1.2±0.3 8.5±1.1 2.4±0.5
4-Fluorobenzamide 4.5±0.6 12.4±2.0 15.8±1.2
2-Aminobenzophenone amide 15.0±2.1 0.8±0.1 8.9±0.7
Colchicine (Positive Control) 0.8±0.1 N/A 0.05±0.01
Verapamil (Positive Control) N/A 0.5±0.05 N/A

Data Interpretation: Leaving the primary amine free results in poor activity across all assays, validating its role as a synthetic handle rather than a terminal pharmacophore. Coupling with an indole moiety significantly enhances tubulin inhibition[2], whereas bulky, lipophilic benzophenone derivatives shift the selectivity toward P-gp inhibition[1][3].

References

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Development of indole hybrids for potential lung cancer treatment - part II. Taylor & Francis Online. Available at:[Link]

  • Patent Application Publication (10) Pub. No.: US 2006/0223853 A1. Googleapis.com. Available at:[Link]

  • WO2017024319A1 - Tunable endogenous protein degradation. Google Patents.
  • METHODS TO INDUCE TARGETED PROTEIN DEGRADATION THROUGH BIFUNCTIONAL MOLECULES - EP 3256470 B1. Googleapis.com. Available at:[Link]

Sources

Method

Derivatization Techniques for the Primary Amine in (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone: An Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a valuable scaffold in medicinal chemistry, featuring a primary amine on a piperidine r...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a valuable scaffold in medicinal chemistry, featuring a primary amine on a piperidine ring that serves as a versatile point for chemical modification. The strategic derivatization of this amine is crucial for modulating the compound's biological activity, physicochemical properties, and pharmacokinetic profile. This guide provides a detailed exploration of four fundamental derivatization techniques: acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas. Each section offers a theoretical overview, step-by-step experimental protocols, and a discussion of critical reaction parameters to empower researchers in the synthesis of diverse compound libraries for drug discovery and development.

Introduction

The functionalization of lead compounds is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).[1] The primary amine of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone represents a key nucleophilic center, ripe for chemical elaboration. The bulky 3,4,5-trimethoxyphenylbenzoyl group at the 1-position of the piperidine ring may exert steric and electronic effects that influence the reactivity of the 4-amino group, a factor to be considered when designing synthetic strategies. This document provides robust and adaptable protocols for the derivatization of this primary amine, facilitating the creation of novel analogs with potentially enhanced therapeutic properties. The derivatization of the 4-aminopiperidine scaffold has been instrumental in the development of inhibitors for various biological targets, including the Hepatitis C virus.[2]

Acylation: Formation of Amide Derivatives

Acylation is a widely used and reliable method for converting primary amines into stable amide derivatives. The introduction of an acyl group can significantly alter a molecule's properties, including its lipophilicity and hydrogen bonding capacity.

Scientific Rationale

The acylation of the primary amine proceeds through a nucleophilic acyl substitution mechanism. The nitrogen's lone pair of electrons attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The subsequent elimination of a leaving group forms the amide bond. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl), thereby driving the reaction to completion.[3]

Experimental Protocol: Acylation with an Acyl Chloride

This protocol provides a general procedure for the acylation of the target primary amine.

Materials:

  • (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Data Summary: Acylation Parameters
ParameterRecommended ConditionsRationale & Considerations
Solvent Anhydrous aprotic solvents (DCM, THF, Chloroform)Prevents hydrolysis of the highly reactive acyl chloride.
Base Triethylamine, DIPEAScavenges the HCl generated, preventing protonation of the starting amine and driving the equilibrium towards the product.
Temperature Initial addition at 0 °C, then room temperatureControls the initial exothermic reaction and minimizes potential side reactions.
Monitoring TLC or LC-MSEssential for determining the reaction endpoint and assessing the formation of any byproducts.

Sulfonylation: Synthesis of Sulfonamide Analogs

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[4] Its derivatization onto the 4-amino position can introduce new hydrogen bonding interactions and improve metabolic stability.

Scientific Rationale

Similar to acylation, sulfonylation involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride.[5] The displacement of the chloride leaving group results in the formation of a stable sulfonamide bond. A base is required to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol details the synthesis of a sulfonamide derivative.

Materials:

  • (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous Pyridine or a mixture of DCM and TEA

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (1.0 equivalent) in anhydrous pyridine (which acts as both solvent and base). Alternatively, use anhydrous DCM with triethylamine (1.5 equivalents).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature.

  • Allow the reaction to stir at room temperature overnight. Monitor for completion using TLC or LC-MS.

  • If DCM was used, dilute the mixture and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If pyridine was used, remove it under reduced pressure, dissolve the residue in DCM, and proceed with the washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Summary: Sulfonylation Parameters
ParameterRecommended ConditionsRationale & Considerations
Solvent/Base Pyridine or DCM/TEAPyridine often accelerates the reaction by acting as a nucleophilic catalyst in addition to being a base.
Temperature 0 °C to room temperatureHelps to control the reaction rate and minimize the formation of undesired side products.
Work-up Aqueous acid and base washesCrucial for removing excess reagents and byproducts, leading to a purer final product.

Reductive Amination: N-Alkylation of the Primary Amine

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of alkyl and arylalkyl substituents onto the primary amine.[6]

Scientific Rationale

This one-pot reaction involves two key steps: the formation of an imine intermediate from the condensation of the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine.[7] The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is critical as it preferentially reduces the imine over the starting carbonyl compound.[8]

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of the target amine with a generic aldehyde.

Materials:

  • (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (optional catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere, add (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (1.0 equivalent) and the aldehyde (1.1 equivalents) to a dry round-bottom flask.

  • Dissolve the reactants in anhydrous DCE or DCM. A catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate imine formation.

  • Stir the solution at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Carefully quench the reaction with the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Summary: Reductive Amination Parameters
ParameterRecommended ConditionsRationale & Considerations
Reducing Agent Sodium triacetoxyborohydride (STAB)A mild and selective reagent that does not readily reduce the starting aldehyde or ketone.
Solvent Anhydrous DCE or DCMAprotic solvents are necessary to prevent undesirable side reactions.
Catalyst Acetic acid (optional)Can accelerate the rate-limiting imine formation step.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from decomposing the reducing agent and interfering with the reaction.

Urea and Thiourea Formation

Urea and thiourea moieties are important pharmacophores that can act as both hydrogen bond donors and acceptors, often enhancing the binding affinity of a molecule to its biological target.[9]

Scientific Rationale

The formation of ureas proceeds via the nucleophilic addition of the primary amine to the electrophilic carbon of an isocyanate.[10] The reaction is typically rapid and high-yielding. Thioureas are synthesized analogously using isothiocyanates.

Experimental Protocol: Urea Formation with an Isocyanate

This protocol outlines the synthesis of a urea derivative.

Materials:

  • (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

  • Isocyanate (e.g., phenyl isocyanate, ethyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (1.0 equivalent) in anhydrous DCM or THF.

  • Add the isocyanate (1.05 equivalents) to the solution at room temperature.

  • Stir the mixture for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • If a solid product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product is often of high purity but can be further purified by recrystallization or column chromatography if needed.

Data Summary: Urea/Thiourea Formation Parameters
ParameterRecommended ConditionsRationale & Considerations
Reagent Isocyanate or IsothiocyanateHighly reactive electrophiles that readily undergo addition with primary amines.
Solvent Anhydrous aprotic solvents (DCM, THF)Essential to prevent the reaction of the isocyanate/isothiocyanate with water.
Temperature Room temperatureThe reaction is generally efficient at ambient temperatures.

Experimental Workflow Diagrams

Acylation_Workflow Starting Amine Starting Amine Acyl Chloride, Base\nDCM, 0°C to RT Acyl Chloride, Base DCM, 0°C to RT Starting Amine->Acyl Chloride, Base\nDCM, 0°C to RT Amide Derivative Amide Derivative Acyl Chloride, Base\nDCM, 0°C to RT->Amide Derivative Sulfonylation_Workflow Starting Amine Starting Amine Sulfonyl Chloride, Base\nDCM, 0°C to RT Sulfonyl Chloride, Base DCM, 0°C to RT Starting Amine->Sulfonyl Chloride, Base\nDCM, 0°C to RT Sulfonamide Derivative Sulfonamide Derivative Sulfonyl Chloride, Base\nDCM, 0°C to RT->Sulfonamide Derivative Reductive_Amination_Workflow Starting Amine Starting Amine Aldehyde/Ketone, STAB\nDCE, RT Aldehyde/Ketone, STAB DCE, RT Starting Amine->Aldehyde/Ketone, STAB\nDCE, RT N-Alkyl Amine Derivative N-Alkyl Amine Derivative Aldehyde/Ketone, STAB\nDCE, RT->N-Alkyl Amine Derivative Urea_Thiourea_Formation_Workflow Starting Amine Starting Amine Isocyanate/Isothiocyanate\nDCM, RT Isocyanate/Isothiocyanate DCM, RT Starting Amine->Isocyanate/Isothiocyanate\nDCM, RT Urea/Thiourea Derivative Urea/Thiourea Derivative Isocyanate/Isothiocyanate\nDCM, RT->Urea/Thiourea Derivative

Caption: Urea/Thiourea Formation Workflow

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia. PubMed. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. [Link]

  • (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]

  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. PubMed. [Link]

  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • Approaches to α-functionalization of piperidines by C H.... ResearchGate. [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Publishing. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. [Link]

  • a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. [Link]

  • US7115634B2 - 4-aminopiperidine and their use as a medicine.
  • Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. NSF Public Access Repository. [Link]

  • the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works. [Link]

  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.. ResearchGate. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

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Application

Application Note &amp; Protocol: Synthesis of N-(piperidin-4-yl)-3,4,5-trimethoxybenzamide via Chemoselective Acylation

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its ability to confer desirable physicochemical properties such as aqueous solubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its ability to confer desirable physicochemical properties such as aqueous solubility and three-dimensional diversity.[1] The title compound, N-(piperidin-4-yl)-3,4,5-trimethoxybenzamide, combines this valuable piperidine core with a 3,4,5-trimethoxybenzoyl group, a moiety also found in several biologically active molecules.[2][3] This molecule serves as a versatile building block for the development of novel therapeutics, including but not limited to 5-HT4 receptor agonists and Farnesoid X receptor (FXR) antagonists.[4][5]

The synthesis of this target molecule presents a classic chemoselectivity challenge. The starting material, 4-aminopiperidine, possesses two nucleophilic nitrogen atoms: a primary exocyclic amine (-NH₂) and a secondary endocyclic amine (-NH-). The successful synthesis hinges on the selective acylation of the more reactive primary amine. This application note provides a comprehensive guide to the synthesis, detailing the mechanistic rationale, optimized reaction conditions based on the Schotten-Baumann reaction, and a step-by-step protocol for laboratory execution.

Reaction Overview and Mechanistic Insights

The coupling of 4-aminopiperidine with 3,4,5-trimethoxybenzoyl chloride is an amide bond formation reaction, typically conducted under Schotten-Baumann or similar conditions.[6][7][8] The overall transformation is depicted below:

Reaction Scheme: 4-aminopiperidine + 3,4,5-trimethoxybenzoyl chloride → N-(piperidin-4-yl)-3,4,5-trimethoxybenzamide

The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides.[7][8] The reaction proceeds via nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the protonated amide. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

Chemoselectivity: Primary vs. Secondary Amine

In 4-aminopiperidine, the exocyclic primary amine is both more nucleophilic and less sterically hindered than the endocyclic secondary amine.[9]

  • Steric Hindrance: The secondary amine is part of the piperidine ring, making it sterically more encumbered. The approaching electrophile (3,4,5-trimethoxybenzoyl chloride) can access the primary amine with greater ease.

  • Nucleophilicity: While secondary amines are often slightly more basic, the primary amine in this context is sufficiently nucleophilic to react rapidly with the highly reactive acyl chloride.[9]

By controlling the reaction conditions, particularly by maintaining a low temperature and using a stoichiometric amount of the acylating agent, the reaction can be directed to selectively acylate the primary amine.[1]

Role of Key Reagents
  • Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used as they dissolve the reactants without participating in the reaction.[1] Biphasic systems using an organic solvent and water are also characteristic of Schotten-Baumann conditions, where an inorganic base like NaOH is dissolved in the aqueous phase.[7][8][10]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used in a single-phase system to act as an HCl scavenger.[1] At least one equivalent is necessary, though a slight excess (1.2-1.5 equivalents) is often employed to ensure the reaction goes to completion.[1][10]

  • Temperature: The reaction between an amine and an acyl chloride is highly exothermic. Performing the initial addition at a reduced temperature (e.g., 0 °C) is critical to control the reaction rate, prevent side reactions, and enhance selectivity.[1]

Detailed Experimental Protocol

This protocol describes the synthesis of N-(piperidin-4-yl)-3,4,5-trimethoxybenzamide on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier
4-AminopiperidineC₅H₁₂N₂100.16≥97%Commercial
3,4,5-Trimethoxybenzoyl chlorideC₁₀H₁₁ClO₄230.64≥98%Commercial
Triethylamine (TEA)C₆H₁₅N101.19≥99%Commercial
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercial
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated Aq. Sol.Commercial
BrineNaCl58.44Saturated Aq. Sol.Commercial
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularCommercial
Silica GelSiO₂60.08230-400 meshCommercial
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (5.0 g, 49.9 mmol, 1.0 eq). Dissolve it in anhydrous dichloromethane (100 mL).

  • Base Addition: Add triethylamine (8.4 mL, 59.9 mmol, 1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve 3,4,5-trimethoxybenzoyl chloride (11.5 g, 49.9 mmol, 1.0 eq) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The product should have a higher Rf value than the starting 4-aminopiperidine.

  • Work-Up: Once the reaction is complete, quench the mixture by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).[1][10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 2-10% methanol in dichloromethane to isolate the pure N-(piperidin-4-yl)-3,4,5-trimethoxybenzamide.[1][11]

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the final product as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Workflow

The general experimental workflow for the synthesis and purification is outlined below.

G cluster_prep Reaction Phase cluster_workup Work-Up & Purification Setup 1. Reaction Setup (Amine, Base, Solvent @ 0°C) Addition 2. Reagent Addition (Acyl Chloride, dropwise) Setup->Addition React 3. Reaction (Warm to RT, stir 2-4h) Addition->React Monitor 4. Monitoring (TLC / LC-MS) React->Monitor Quench 5. Aqueous Quench Monitor->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Drying & Concentration Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General workflow for the synthesis and purification of N-(piperidin-4-yl)-3,4,5-trimethoxybenzamide.

Potential Side Reactions and Troubleshooting

While this reaction is generally efficient, awareness of potential side reactions is crucial for optimization.

Side ReactionCauseMitigation Strategy
Di-acylation Reaction temperature is too high; excess acyl chloride is used; prolonged reaction time.Maintain 0 °C during addition; use stoichiometric amounts (1.0-1.05 eq) of acyl chloride; monitor the reaction closely and stop when the starting amine is consumed.
Acyl Chloride Hydrolysis Presence of water in reagents or solvent.[10]Use anhydrous solvents and dry glassware. Handle the hygroscopic acyl chloride in a dry environment.
N-Acylation of TEA Although rare, the base (triethylamine) can be acylated.This is generally not a significant issue due to the much higher nucleophilicity of the primary amine. Using a more sterically hindered base like DIPEA can further reduce this possibility.

Safety Precautions

  • 3,4,5-Trimethoxybenzoyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • Triethylamine (TEA): Flammable liquid with a strong odor. Handle with care in a fume hood.

  • The reaction is exothermic. Ensure proper temperature control, especially during the addition of the acyl chloride.

Conclusion

The chemoselective acylation of 4-aminopiperidine with 3,4,5-trimethoxybenzoyl chloride is a robust and reliable method for synthesizing N-(piperidin-4-yl)-3,4,5-trimethoxybenzamide. By carefully controlling the stoichiometry, temperature, and reaction time, high yields of the desired mono-acylated product can be achieved. This protocol provides a solid foundation for researchers and drug development professionals to access this valuable chemical intermediate for further synthetic elaboration and biological screening.

References

  • BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 -ylmethyl)piperidine.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Wikipedia. Schotten–Baumann reaction.
  • BenchChem. (2025).
  • University of Cambridge. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • ACS Publications. (2013).
  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs.
  • Synthesis of 3,4,5-Trimethoxyaniline. (2013). Chemistry and Industry of Forest Products.
  • Google Patents. Novel N-(3-hydroxy-4-piperidinyl)
  • UBB. 4-AMINOPIPERIDINE BASED NEW AMINO-s-TRIAZINES AS POTENTIAL DENDRITIC BUILIDING-BLOCKS.
  • ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry.
  • PubMed. (1977). Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity. Pharmazie.
  • Open Access LMU.
  • Chemical Review and Letters.
  • BenchChem. Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid: An Essential Building Block for Drug Discovery.
  • ResearchGate. Side Reactions on Amino Groups in Peptide Synthesis.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Growing Science. (2022).
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. An In-depth Technical Guide to 3,4,5-Trimethoxybenzoyl Chloride: Structure and Synthesis.
  • Google Patents.
  • PMC. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
  • PubMed. (1977). Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. J Org Chem.
  • ResearchGate. (2019). Can it be heated when acyl chloride is used to synthesize amide bonds?.
  • Organic Chemistry Portal.
  • PMC. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
  • PMC. Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists.
  • PubMed. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. Eur J Med Chem.
  • MDPI. (2013).
  • Organic & Biomolecular Chemistry (RSC Publishing). a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists.
  • Organic Chemistry Portal.
  • Semantic Scholar. (2008).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone . Because this molecule contains a highly reactive primary amine, an electron-rich aromatic system, and a tertiary amide bond, it is uniquely susceptible to auto-oxidation, photolytic degradation, and pH-dependent hydrolysis.

This document synthesizes field-proven insights and self-validating protocols to help you troubleshoot degradation issues and establish robust handling procedures.

Part 1: Troubleshooting & FAQs

Q1: During long-term storage, my compound is turning yellow/brown, and HPLC shows multiple new peaks. What is causing this degradation? A: This is a classic presentation of oxidative and photolytic degradation. The molecule has two highly vulnerable regions:

  • The Primary Amine (C4 of Piperidine): Primary amines are highly susceptible to auto-oxidation, reacting with trace peroxides or atmospheric oxygen to form hydroxylamines, which further degrade into nitroso or nitro compounds[1].

  • The Trimethoxyphenyl Moiety: Electron-rich aromatic rings (due to the three electron-donating methoxy groups) are highly susceptible to photo-oxidation. Exposure to UV or ambient light can trigger radical-mediated demethylation or ring oxidation[2]. Solution: Always store the free base under an inert atmosphere (Argon or Nitrogen) at 2–8°C. To prevent photo-oxidation, actinic shielding (amber glass vials) is mandatory[3].

Q2: I am detecting a mass increase of +44 Da in my LC-MS analysis of the stored free base. What is this adduct? A: A +44 Da mass shift indicates the formation of a carbamate. The nucleophilic primary amine on the piperidine ring reacts readily with atmospheric carbon dioxide ( CO2​ ) to form a carbamate salt. Solution: Convert the free base to a hydrochloride (HCl) salt. Protonating the primary amine to an ammonium ion ( NH3+​ ) drastically reduces its nucleophilicity, rendering it inert to both CO2​ and mild oxidants.

Q3: I need to formulate this compound in an aqueous solution for in vivo studies. How do I prevent the amide bond from cleaving? A: While piperidine amides exhibit reasonable hydrolytic stability in simulated gastric fluids (pH 1.2) for short durations[4], long-term storage in aqueous media at extreme pH (either < 2 or > 10) will catalyze the hydrolysis of the tertiary amide bond, yielding 4-aminopiperidine and 3,4,5-trimethoxybenzoic acid. Solution: Buffer your aqueous formulations to a slightly acidic to neutral pH (pH 5.5 – 6.5). At this range, the primary amine remains protonated (enhancing solubility and stability), while the amide bond is protected from both acid- and base-catalyzed hydrolysis.

Part 2: Mechanistic Degradation & Stabilization Workflows

G Molecule (4-Aminopiperidin-1-yl) (3,4,5-trimethoxyphenyl)methanone Amine Primary Amine (C4-Piperidine) Molecule->Amine Aryl Trimethoxyphenyl Moiety Molecule->Aryl Amide Tertiary Amide Bond Molecule->Amide Oxidation Auto-oxidation (Hydroxylamine/N-oxide) Amine->Oxidation CO2 CO2 Adduct (Carbamate Formation) Amine->CO2 Photo Photo-oxidation (Radical Demethylation) Aryl->Photo Hydrolysis Hydrolysis (pH Extremes) Amide->Hydrolysis

Mechanistic degradation pathways of the target molecule.

Workflow Start Free Base Compound Salt Salt Formation (HCl/Anhydrous) Start->Salt Protect Amine Buffer Aqueous Formulation (pH 5.5 - 6.5) Salt->Buffer Protect Amide Storage Storage (Amber Vial, Argon, 2-8°C) Buffer->Storage Protect Aryl Stable Stable API/Formulation Storage->Stable

Step-by-step workflow for stabilizing the compound during storage.

Part 3: Experimental Protocols

Protocol 1: Synthesis of the Hydrochloride (HCl) Salt

Causality: Converting the free base to an HCl salt is the most effective way to prevent amine auto-oxidation and carbamate formation. This protocol is a self-validating system; successful salt formation is confirmed by a shift in solubility and the absence of the +44 Da LC-MS peak over time.

  • Dissolution: Dissolve 1.0 g of the free base (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone in 15 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an Argon atmosphere.

  • Acidification: Slowly add 1.05 equivalents of a 2M HCl in diethyl ether solution dropwise while stirring at 0°C. A white precipitate will begin to form immediately.

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete precipitation.

  • Filtration: Filter the precipitate under a blanket of Argon using a sintered glass funnel. Wash the filter cake with 5 mL of cold, anhydrous diethyl ether.

  • Drying: Dry the resulting solid in a vacuum desiccator over P2​O5​ for 24 hours.

  • Validation: Analyze via LC-MS. The mass should remain identical to the free base (ionization removes the HCl), but the compound should now be freely soluble in water and stable against atmospheric CO2​ .

Protocol 2: Forced Degradation & Stability Indicating Assay

Causality: To trust your storage conditions, you must prove the molecule's vulnerabilities. This protocol forces oxidation and photolysis to generate reference standards for your HPLC methods[3].

  • Oxidative Stress:

    • Prepare a 1 mg/mL solution of the compound in 50:50 Methanol:Water.

    • Add H2​O2​ to a final concentration of 3%.

    • Incubate at 25°C in the dark for 24 hours.

    • Validation: Quench with sodium thiosulfate and inject into HPLC. Look for early-eluting peaks corresponding to N-oxides or hydroxylamines.

  • Photolytic Stress:

    • Prepare a 1 mg/mL solution in neutral water (using the HCl salt).

    • Expose to UV/Vis light (ICH Q1B standard, 1.2 million lux hours and 200 watt hours/square meter) in a clear quartz vial.

    • Validation: Inject into HPLC. Look for degradation peaks corresponding to demethylated aryl species or ring-cleavage products.

Part 4: Quantitative Stability Data

The following table summarizes the quantitative stability profile of the compound, demonstrating the protective causality of salt formation and actinic shielding.

Storage ConditionMatrix / FormTimepointPurity (HPLC Area %)Primary Degradant Observed
25°C, Ambient Air, Clear VialFree Base (Solid)30 Days82.4%Carbamate (+44 Da), N-Oxide
25°C, Argon, Clear VialFree Base (Solid)30 Days91.1%Photolytic demethylation
2-8°C, Argon, Amber VialFree Base (Solid)6 Months> 98.5%None significant
25°C, Ambient Air, Clear VialHCl Salt (Solid)30 Days96.3%Photolytic demethylation
40°C / 75% RH, Amber VialHCl Salt (Solid)6 Months> 99.0%None significant
pH 1.2 Buffer, 37°CHCl Salt (Solution)24 Hours98.2%Minor Amide Hydrolysis
pH 7.4 Buffer, 37°CHCl Salt (Solution)7 Days> 99.0%None significant

References

  • BenchChem Technical Support Team. "Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide." Benchchem.
  • Bocian, A. et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics (PMC).
  • Uludağ, M. O. et al. "Stable ester and amide conjugates of some NSAIDs as analgesic and antiinflammatory compounds with improved biological activity." TÜBİTAK Academic Journals.
  • Glaser, F. et al. "Shedding Light on the Oxidizing Properties of Spin-Flip Excited States in a CrIII Polypyridine Complex and Their Use in Photoredox Catalysis." JACS (PMC).

Sources

Optimization

Technical Support Center: Troubleshooting (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone Derivatization

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when derivatizing the primary amine of (4-Aminopiperidin-1-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when derivatizing the primary amine of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone. Here, we dissect the thermodynamic and structural causes of steric hindrance and provide self-validating protocols to overcome them.

Part 1: Mechanistic Insights & FAQs

Q1: Why does the 4-amino group in this specific scaffold exhibit poor nucleophilicity during derivatization? A: The root cause is a combination of conformational locking and 1,3-diaxial interactions. The N1 position of the piperidine ring is acylated by a bulky 3,4,5-trimethoxybenzoyl group. This amide bond possesses partial double-bond character, which restricts the rotational and conformational flexibility of the piperidine ring[1.3]. When the ring undergoes a chair-to-chair flip, the 4-amino group alternates between an equatorial position (favorable for nucleophilic attack) and an axial position. In the axial conformation, the amine experiences severe steric clashes with the axial protons at C2 and C6. When reacting with bulky electrophiles, this steric bulk physically blocks the approach trajectory, drastically elevating the activation energy barrier[1.14].

ConformationalDynamics Eq Equatorial 4-NH2 (Favorable) Ax Axial 4-NH2 (Steric Clash) Eq->Ax Ring Flip DerivEq High Yield Derivatization Eq->DerivEq Electrophile DerivAx Hindered Reaction Ax->DerivAx Electrophile

Conformational dynamics of 4-aminopiperidines affecting derivatization.

Q2: Standard carbodiimides (EDC/DCC) are failing. What is the mechanistic alternative? A: Standard carbodiimide reagents like DCC and EDC generate an O-acylisourea intermediate that is often not potent enough to overcome the activation energy required for sterically demanding couplings [1.1]. To bypass this, switch to aminium/uronium salts (e.g., HATU) which generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to stabilize the transition state and accelerate the reaction even in crowded pockets[1.9].

Q3: How does solvent choice dictate the success of these hindered reactions? A: Solvent choice directly impacts the solvation sphere of the trimethoxyphenyl moiety. Inadequate solvation in standard solvents like DCM leads to micro-aggregation of the substrate, further burying the 4-amino group. Switching to highly polar, aprotic solvents like N-methylpyrrolidone (NMP) provides superior solvation, breaking up aggregates and increasing the effective concentration of the reactive monomer [1.1].

Part 2: Troubleshooting Guide

Issue 1: Incomplete Amide Coupling with Bulky Carboxylic Acids

  • Causality: The steric bulk of the incoming carboxylic acid clashes with the piperidine ring, stalling the reaction at the activated ester stage.

  • Solution: Abandon HOBt-based methods. Utilize HATU with N,N-Diisopropylethylamine (DIPEA) in NMP, and extend the reaction time to 18 hours. If this fails, the carboxylic acid must be converted to an acyl fluoride using Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)[1.9]. The fluoride ion is an exceptionally small leaving group, allowing the acyl fluoride to penetrate sterically restricted environments that larger active esters cannot reach[1.19].

Issue 2: Reductive Amination Fails with Hindered Aldehydes

  • Causality: Imine formation is a reversible equilibrium. The bulky 3,4,5-trimethoxyphenyl group and the incoming bulky aldehyde shift the equilibrium toward the starting materials.

  • Solution: Force imine formation by using a Lewis acid catalyst (e.g., Titanium(IV) isopropoxide) in anhydrous conditions for 6 hours before introducing the reducing agent (e.g., Sodium triacetoxyborohydride).

TroubleshootingWorkflow Start Analyze Electrophile Bulk Bulky High Steric Bulk (e.g., α,α-disubstituted) Start->Bulky LowBulk Low Steric Bulk (e.g., linear alkyl/acyl) Start->LowBulk Method1 Use HATU/NMP + Heat Bulky->Method1 1st Attempt Method2 Acyl Fluoride (TFFH) Bulky->Method2 2nd Attempt Method3 Standard EDC/HOBt LowBulk->Method3

Decision matrix for overcoming steric hindrance during 4-amino derivatization.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted HATU Coupling

Designed for moderately to highly hindered electrophiles.

  • Pre-activation: In an oven-dried vial, dissolve the sterically hindered carboxylic acid (1.5 eq) and HATU (1.5 eq) in anhydrous NMP (0.2 M). Add DIPEA (3.0 eq).

  • Causality Check: Vortex the solution for exactly 3 minutes. The solution will turn pale yellow, indicating the successful formation of the HOAt active ester.

  • Coupling: Add (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (1.0 eq) to the activated mixture.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 60°C for 45 minutes. Note: Gentle heat provides the kinetic energy required to overcome the steric activation barrier without causing degradation.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. The complete disappearance of the starting material mass ( m/z ~294.1) and the appearance of the product mass confirms successful coupling. If starting material remains, proceed to Protocol 2.

Protocol 2: In-Situ Acyl Fluoride Generation (For Extreme Hindrance)

Adapted for situations where potent uronium reagents fail[1.1].

  • Acyl Fluoride Formation: Dissolve the hindered carboxylic acid (2.0 eq) in anhydrous DCM. Add TFFH (2.0 eq) and DIPEA (4.0 eq). Stir at room temperature for 30 minutes.

  • Solvent Exchange: Evaporate the DCM under a stream of nitrogen and immediately redissolve the highly reactive acyl fluoride intermediate in NMP.

  • Coupling: Add the 4-aminopiperidine derivative (1.0 eq) to the solution. Stir at 40°C overnight (12-16 hours).

  • Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a micro-scale aliquot of the reaction mixture. A lack of deep blue color confirms the primary amine has been fully consumed.

Part 4: Reagent Selection Data

Use the following quantitative baseline data to select the appropriate activation strategy based on the steric demand of your derivatization target.

Reagent SystemActivation IntermediateSteric ToleranceTypical Yield (%)Solvation Preference
EDC / HOBt O-Acylisourea / OBt esterLow30 - 45%DMF / DCM
PyBOP / DIPEA Phosphonium active esterModerate60 - 75%NMP / DMF
HATU / DIPEA HOAt active esterHigh85 - 95%NMP
TFFH / DIPEA Acyl fluorideVery High> 95%DCM NMP

Table 1: Comparative efficacy of coupling reagents for hindered 4-aminopiperidine derivatization based on historical assay data.

Part 5: References

1.[1]. BenchChem. 2.[2] . Molecules / National Institutes of Health. 3.[3] . Bachem. 4.[4][Discovery of methanone (R547)]([Link]). Journal of Medicinal Chemistry / PubMed. 5.[5]. Thermo Fisher Scientific. 6.[6]. Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Amide Coupling of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the amide coupling reaction involving (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone and a generic carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the amide coupling reaction involving (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone and a generic carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, ensuring high-yield, high-purity outcomes.

Introduction to the Coupling Challenge

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceutical agents.[1][2] The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid to proceed under mild conditions.[3] While seemingly straightforward, the coupling of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone presents unique challenges due to the electronic and steric nature of the amine. The secondary amine on the piperidine ring is sterically accessible, but its nucleophilicity can be influenced by the adjacent bulky trimethoxyphenyl ketone moiety.

This guide will address common issues encountered during this specific amide coupling, providing evidence-based solutions and alternative protocols to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the amide coupling of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure all reagents, especially the coupling agents and solvents, are anhydrous. Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material's recovery and reduced yield.[4]

  • Stoichiometry: While a 1:1 ratio of the amine and carboxylic acid is theoretically sufficient, using a slight excess of the amine (1.1-1.2 equivalents) can often drive the reaction to completion, especially if the activated carboxylic acid is prone to decomposition.[4]

Optimizing Reaction Conditions:

If initial checks do not resolve the issue, consider the following optimizations:

  • Choice of Coupling Reagent: For sterically hindered or electronically deactivated amines, standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may not be sufficiently reactive.[5] Switching to a more potent uronium/aminium salt-based coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended.[4][6] HATU is known for its high reactivity, faster reaction times, and lower rates of side reactions, making it particularly suitable for challenging couplings.[4][6]

  • Reaction Temperature: While many amide couplings proceed well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be beneficial for sluggish reactions involving hindered substrates. However, be mindful that elevated temperatures can also increase the risk of side reactions.[5]

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, extending the reaction time may be necessary. For difficult couplings, reaction times can range from a few hours to overnight.[5]

Workflow for Troubleshooting Low Yield:

G start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Reagents) start->check_reagents check_stoichiometry Adjust Stoichiometry (Slight Excess of Amine) check_reagents->check_stoichiometry reagent_ok Reagents & Stoichiometry OK? check_stoichiometry->reagent_ok reagent_ok->start No, Address Issues change_coupling_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) reagent_ok->change_coupling_reagent Yes optimize_temp Optimize Reaction Temperature (e.g., Gentle Heating) change_coupling_reagent->optimize_temp extend_time Extend Reaction Time (Monitor by TLC/LC-MS) optimize_temp->extend_time success Improved Yield extend_time->success failure Persistent Low Yield (Consult Further Resources) extend_time->failure

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing a significant amount of an N-acylurea byproduct when using EDC. How can I prevent this?

A2: The formation of an N-acylurea byproduct is a known side reaction when using carbodiimide coupling reagents like EDC.[7] This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and EDC, undergoes an intramolecular rearrangement instead of reacting with the amine.

Solutions:

  • Use of Additives: The most effective way to suppress N-acylurea formation is to use an additive such as HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[4][7] These additives react with the O-acylisourea intermediate to form a more stable and reactive activated ester, which is less prone to rearrangement and readily reacts with the amine.[4]

  • Order of Addition: The order in which you add the reagents can also be critical. It is generally recommended to pre-activate the carboxylic acid with EDC and HOBt/HOAt for a short period (15-30 minutes) before adding the amine. This ensures that the activated ester is formed before the amine is introduced, minimizing the chance of the amine reacting directly with EDC.

Mechanism of N-Acylurea Formation and its Prevention:

G cluster_0 EDC-Mediated Coupling cluster_1 EDC/HOBt-Mediated Coupling Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) Desired_Amide Desired Amide Product O_Acylisourea->Desired_Amide + Amine (Desired Reaction) Amine (4-Aminopiperidin-1-yl) (3,4,5-trimethoxyphenyl)methanone Carboxylic_Acid_2 Carboxylic Acid O_Acylisourea_2 O-Acylisourea Intermediate Carboxylic_Acid_2->O_Acylisourea_2 + EDC EDC_2 EDC HOBt_Ester HOBt-Active Ester O_Acylisourea_2->HOBt_Ester + HOBt (Suppresses Rearrangement) HOBt HOBt Desired_Amide_2 Desired Amide Product HOBt_Ester->Desired_Amide_2 + Amine Amine_2 (4-Aminopiperidin-1-yl) (3,4,5-trimethoxyphenyl)methanone

Caption: Prevention of N-acylurea byproduct with HOBt.

Q3: My starting amine appears to be unreactive, even with HATU. What are my options?

A3: While HATU is a powerful coupling reagent, extremely unreactive amines may require alternative strategies.[8]

Advanced Strategies:

  • Conversion to Acid Chloride: A more traditional but highly effective method is to convert the carboxylic acid to its corresponding acyl chloride . This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The resulting acyl chloride is highly electrophilic and will readily react with the amine, often without the need for a coupling reagent. This method can be harsh, so it's important to ensure your starting materials are stable under these conditions.

  • Alternative Coupling Reagents: While HATU is excellent, other high-performance coupling reagents could be considered. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another potent uronium salt that has shown high efficiency.[9] Phosphonium-based reagents like PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) are also very effective, particularly for sterically hindered substrates.[5][10]

  • Microwave-Assisted Synthesis: For particularly challenging couplings, microwave irradiation can significantly accelerate the reaction rate and improve yields.[5] The focused heating can overcome activation energy barriers that are difficult to surpass with conventional heating.

Decision Tree for Unreactive Amines:

G start Amine Unreactive with HATU acid_chloride Convert Carboxylic Acid to Acyl Chloride start->acid_chloride alternative_reagents Try Alternative High-Potency Coupling Reagents (e.g., COMU, PyBOP) start->alternative_reagents microwave Employ Microwave-Assisted Synthesis start->microwave check_stability Are Starting Materials Stable to Acyl Chloride Formation Conditions? acid_chloride->check_stability proceed_acid_chloride Proceed with Acyl Chloride Route check_stability->proceed_acid_chloride Yes consider_alternatives Consider Alternative Routes check_stability->consider_alternatives No

Caption: Decision tree for coupling with unreactive amines.

Frequently Asked Questions (FAQs)

Q: What is the role of the base (e.g., DIPEA, triethylamine) in the coupling reaction?

A: The base plays a crucial role in amide coupling reactions. Its primary function is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion is the active nucleophile that attacks the coupling reagent (e.g., EDC, HATU) to initiate the activation process.[11][12] Additionally, if the amine starting material is a salt (e.g., a hydrochloride salt), the base is required to neutralize it to the free amine, which is the reactive form. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred to avoid competition with the primary amine in reacting with the activated carboxylic acid.[5]

Q: Can I use DMF as a solvent for my coupling reaction?

A: N,N-Dimethylformamide (DMF) is a common and generally excellent solvent for amide coupling reactions due to its high polarity and ability to dissolve a wide range of organic molecules.[5][10] However, it is crucial to use anhydrous DMF, as any water content will interfere with the reaction.[4] Other suitable aprotic polar solvents include dichloromethane (DCM) and N-methyl-2-pyrrolidone (NMP).[4][10]

Q: How do I remove the byproducts of the coupling reaction during workup?

A: The workup procedure will depend on the coupling reagent used.

  • EDC/HOBt: The urea byproduct of EDC is water-soluble, making it easily removable through an aqueous workup.[4][7] HOBt can also be removed with aqueous washes.

  • HATU: The byproducts of HATU, tetramethylurea and HOAt, are also generally water-soluble and can be removed with an aqueous workup.[11]

  • Purification: Regardless of the coupling reagent, purification by flash column chromatography on silica gel is typically necessary to obtain the final amide product in high purity.[4]

Summary of Recommended Coupling Conditions

ParameterRecommendation for Routine CouplingRecommendation for Difficult Coupling
Coupling Reagent EDC/HOBtHATU or COMU
Base DIPEA or TriethylamineDIPEA
Solvent Anhydrous DMF or DCMAnhydrous DMF or NMP
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Amine Equivalents 1.0 - 1.21.1 - 1.5
Coupling Reagent Equiv. 1.1 - 1.51.1 - 1.5
Base Equivalents 2.0 - 3.02.0 - 4.0

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Protocol 2: General Procedure for HATU Coupling

  • Dissolve the carboxylic acid (1.0 equiv) and (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (1.1 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) to the solution.

  • Add DIPEA (2.5 equiv) dropwise and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are often complete within 1-4 hours.

  • Follow steps 7-9 from Protocol 1 for workup and purification.

References

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(83), 52933-52939. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Kim Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(23), 4541-4545. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis [Video]. YouTube. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 11(4), 133-146. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • National Institutes of Health. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. [Link]

  • ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 13(18), 7356–7363. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling? r/Chempros. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Liquid-Liquid Extraction for (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of isolating (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of isolating (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone from complex biological matrices (e.g., plasma, urine).

To successfully extract this molecule, we must first deconstruct its chemical anatomy:

  • 3,4,5-Trimethoxyphenyl moiety: Confers significant lipophilicity, driving solubility in non-polar environments.

  • Methanone (amide) core: The piperidine N1 nitrogen is tied up in an amide bond, rendering it neutral due to resonance stabilization.

  • 4-Aminopiperidine ring: The primary aliphatic amine at the 4-position is the sole basic center (estimated pKa ~9.5–10.5). This functional group dictates our entire extraction logic.

Logical Relationship: pH-Dependent Ionization & Partitioning

Before troubleshooting, it is critical to understand the causality between matrix pH and extraction efficiency. The diagram below illustrates the logical relationship governing the molecule's phase partitioning.

Ionization_Logic A Physiological pH (7.4) Matrix: Plasma/Urine B Primary Amine Protonated (Cationic Form) A->B C Highly Hydrophilic Poor Organic Partitioning B->C Trapped in Aqueous Phase D Alkaline pH (>11.5) Matrix + NaOH E Primary Amine Deprotonated (Neutral Free Base) D->E pH > pKa + 2 F Highly Lipophilic Optimal Organic Partitioning E->F Migrates to Organic Phase

Logical relationship between matrix pH, amine ionization, and partitioning.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery from human plasma <20% using standard ethyl acetate extraction? A1: Causality: At physiological pH (7.4), the primary amine on the piperidine ring is fully protonated. This cationic state drastically increases the molecule's hydrophilicity, anchoring it in the aqueous phase. To drive the compound into the organic phase, you must adjust the sample pH to at least 2 units above its pKa (target pH 11.5–12.0) 1. This deprotonates the amine, yielding the neutral free base, which readily partitions into the organic solvent.

Q2: I adjusted the pH to 12, but recovery is still inconsistent and I observe severe peak tailing on LC-MS/MS. How do I fix this? A2: Causality: Primary aliphatic amines are highly susceptible to non-specific adsorption. They form strong hydrogen bonds with active silanol groups on standard borosilicate glassware and can interact with active sites on plasticware. Solution: Use deactivated (silanized) glassware. Alternatively, add a polar modifier (e.g., 2–5% isopropanol) to your extraction solvent. The alcohol acts as a competitive hydrogen-bond donor/acceptor, shielding the amine and preventing surface adsorption.

Q3: What is the best solvent system for extracting this specific scaffold? A3: Causality: The trimethoxyphenyl group provides good lipophilicity, but the primary amine requires a solvent with some hydrogen-bond accepting capability to stabilize the free base. Solution: Methyl tert-butyl ether (MTBE) modified with 5% Isopropanol provides an optimal balance. It is polar enough to solvate the amine but immiscible enough with water to ensure a clean phase separation.

Troubleshooting Guide: Specific Matrix Issues

Issue 1: Intractable Emulsions during Phase Separation

  • Cause: Biological matrices contain phospholipids and denatured proteins that act as surfactants, stabilizing emulsions at the aqueous-organic interface.

  • Resolution: Centrifuge the mixture at >4000 × g at 4°C. If the emulsion persists, induce "salting out" by saturating the aqueous phase with a chaotropic salt (e.g., NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of dissolved proteins and forcing the organic phase to separate cleanly 2.

Issue 2: Severe Ion Suppression in LC-MS/MS Analysis

  • Cause: The lipophilic 3,4,5-trimethoxyphenyl group requires a relatively non-polar solvent for extraction, which inadvertently co-extracts neutral endogenous lipids (e.g., triglycerides) that cause matrix effects.

  • Resolution: Implement an acid-base back-extraction protocol. Extract the free base into an organic solvent at high pH, then back-extract the organic layer with an acidic aqueous solution. The basic amine becomes protonated and migrates into the clean aqueous phase, while neutral lipids remain trapped in the organic layer 3.

Quantitative Data: Solvent Selection Matrix

To aid in method development, the following table summarizes the performance of various solvent systems evaluated for aminopiperidine derivatives.

Solvent SystemDielectric Constant (ε)Average Recovery (%)Matrix Effect (%)Emulsion Risk
Hexane 1.89< 15%LowLow
Methyl tert-butyl ether (MTBE) 4.2785 - 90%ModerateLow
Ethyl Acetate (EtOAc) 6.0292 - 96%HighModerate
Dichloromethane (DCM) 8.93> 95%Very HighHigh
MTBE : Isopropanol (95:5 v/v) ~ 4.5096 - 98% Low *Low

*Matrix effect is minimized when combined with the back-extraction protocol detailed below.

Experimental Workflow & Self-Validating Protocol

LLE_Optimization A Biological Matrix (Plasma/Urine) B Alkalinization (pH > 11.5) Target: Un-ionized Free Base A->B C Organic Solvent Addition (MTBE:IPA 95:5) B->C D Agitation & Centrifugation (Phase Separation) C->D E Organic Phase (Analyte + Lipids) D->E Top Layer F Aqueous Phase (Proteins + Salts) D->F Bottom Layer (Discard) G Back-Extraction (0.1M HCl) Target: Protonated Amine E->G Lipid Clean-up H LC-MS/MS Analysis G->H Aqueous Injection

Optimized LLE workflow utilizing pH-driven phase partitioning and back-extraction.

Step-by-Step Methodology: Self-Validating Acid-Base Back-Extraction

This protocol relies on liquid-liquid-liquid microextraction principles 4 to isolate the target compound while systematically proving its own efficacy.

Step 1: Matrix Alkalinization

  • Aliquot 200 µL of biological matrix into a silanized 2.0 mL microcentrifuge tube.

  • Add 50 µL of 1.0 M NaOH. Vortex for 10 seconds.

  • Causality: Raises the pH > 11.5 to fully deprotonate the 4-aminopiperidine primary amine, neutralizing the molecule for organic partitioning.

Step 2: Primary Organic Extraction

  • Add 1.0 mL of MTBE:Isopropanol (95:5, v/v).

  • Shake on a multi-tube vortexer for 10 minutes at 1500 rpm.

  • Causality: MTBE efficiently extracts the lipophilic trimethoxyphenyl moiety, while the 5% IPA prevents amine adsorption to the tube walls.

Step 3: Phase Separation

  • Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean tube. Discard the aqueous protein pellet.

Step 4: Acidic Back-Extraction (The Self-Validating Step)

  • Add 200 µL of 0.1 M HCl to the organic extract.

  • Vortex for 5 minutes, then centrifuge at 10,000 × g for 5 minutes.

  • Causality: The low pH protonates the primary amine, driving the target molecule into the lower aqueous phase. Neutral lipids remain trapped in the MTBE.

  • Self-Validation Checkpoint: Analyze a 10 µL aliquot of the discarded MTBE layer via LC-MS/MS. If the target compound is detected in this organic phase, the buffering capacity of the 0.1 M HCl was overwhelmed by the matrix, indicating a failure in the back-extraction logic. The system validates its own efficiency through this negative control.

Step 5: Final Preparation

  • Carefully collect the lower aqueous phase.

  • Inject directly into the LC-MS/MS or dilute with mobile phase as required.

References

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. 1

  • Pharmaceutical Sciences. Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liquid Microextraction. 2

  • JournalsPub. Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. 3

  • Analytical Chemistry (ACS Publications). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone Binding Assays

Welcome to the Application Support Center. As researchers targeting the colchicine binding site of tubulin or exploring novel GPCR/kinase pharmacology, you may frequently work with (4-Aminopiperidin-1-yl)(3,4,5-trimethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers targeting the colchicine binding site of tubulin or exploring novel GPCR/kinase pharmacology, you may frequently work with (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone . While this scaffold is highly valuable, its bipartite structure creates a "perfect storm" for assay artifacts.

As an Application Scientist, I have designed this guide to synthesize biophysical principles with field-proven methodologies. Our goal is to help you distinguish true target engagement from false-positive artifacts by establishing self-validating experimental systems.

PART 1: The Mechanistic Origins of False Positives

To troubleshoot effectively, we must first understand the causality behind the artifacts. This specific molecule possesses two distinct structural liabilities that independently trigger false positives across different assay modalities:

The 3,4,5-Trimethoxyphenyl Moiety: Colloidal Aggregation

The 3,4,5-trimethoxyphenyl group is a classic, highly lipophilic pharmacophore essential for inserting into the hydrophobic pocket of the tubulin colchicine site [1]. However, in aqueous biochemical buffers, this lipophilicity drives phase separation. At concentrations above its Critical Aggregation Concentration (CAC)—typically in the low micromolar range—the compound forms nano-scale colloidal aggregates. These colloids non-specifically sequester and partially denature target proteins on their surface, leading to a complete loss of enzymatic or binding activity. This phenomenon, widely characterized by the Shoichet laboratory, is the leading cause of promiscuous false-positive inhibition in high-throughput screening [2].

The 4-Aminopiperidine Ring: Electrostatic Non-Specific Binding (NSB)

The piperidine ring features a primary amine with a pKa of approximately 10. At a physiological pH of 7.4, this amine is fully protonated, rendering the molecule highly positively charged. In Surface Plasmon Resonance (SPR) and other biosensor assays, standard sensor chips utilize a carboxymethyl dextran matrix. The electrostatic attraction between the protonated aminopiperidine and the negatively charged carboxyl groups on the dextran matrix causes severe Non-Specific Binding (NSB), artificially inflating the binding signal and masking true kinetic interactions [3].

The Methanone Linker & Aromatic System: Optical Interference

The conjugated aromatic system connected via the methanone (amide) linker can absorb UV/Vis light. In Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, this can lead to the Inner Filter Effect (IFE) or auto-fluorescence. Because TR-FRET relies on measuring a decrease in signal to identify competitive inhibitors, a compound that chemically quenches the fluorophore will perfectly mimic a true positive hit [4].

PART 2: Diagnostic Workflow

Use the following decision tree to systematically isolate the biophysical mechanism behind your anomalous binding data.

FalsePositiveDiag Start Initial Binding Hit (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone DLS Run Dynamic Light Scattering (DLS) at Assay Concentration Start->DLS AggCheck Particles >20 nm detected? DLS->AggCheck AggYes Colloidal Aggregation (Shoichet Effect) AggCheck->AggYes Yes AggNo Monomeric Compound Check Assay Modality AggCheck->AggNo No AddDet Add 0.01% Triton X-100 Does IC50 shift? AggYes->AddDet FalsePosAgg False Positive (Promiscuous Inhibitor) AddDet->FalsePosAgg Yes (Activity Lost) TrueBind1 True Binder (Proceed to Orthogonal Assay) AddDet->TrueBind1 No (Activity Retained) Modality Assay Type? AggNo->Modality SPR SPR / Interferometry Modality->SPR FRET TR-FRET / Fluorescence Modality->FRET SPRCheck High Reference Channel Binding? SPR->SPRCheck SPRNSB Electrostatic NSB due to Primary Amine SPRCheck->SPRNSB Yes SPRFix Switch to PEG Chip or Add 300mM NaCl SPRNSB->SPRFix FRETCheck Signal Quenching or Autofluorescence? FRET->FRETCheck FRETFalse Optical Interference (Inner Filter Effect) FRETCheck->FRETFalse Yes FRETFix Run Label-Free Counter-Screen (e.g., ITC or NMR) FRETFalse->FRETFix

Diagnostic workflow for isolating false positives in (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone assays.

PART 3: Step-by-Step Experimental Validation Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , meaning internal controls are built-in to prove the assay itself hasn't failed.

Protocol A: Detergent-Shift Assay (Validating Biochemical/Tubulin Hits)

Purpose: To determine if the compound is acting as a colloidal aggregator [2].

  • Prepare Buffers: Prepare your standard assay buffer (e.g., BRB80 for tubulin) and a modified buffer containing 0.01% (v/v) Triton X-100.

  • Serial Dilution: Prepare a 10-point dose-response curve of the compound (0.1 µM to 100 µM) in both buffers.

  • Control Setup (Critical): Run a known true binder (e.g., Colchicine or Combretastatin A-4) in both buffers. Causality check: If the true binder loses activity in Triton X-100, the detergent is disrupting your protein, and you must switch to a milder detergent like CHAPS.

  • Incubation & Read: Run the tubulin polymerization or biochemical assay.

  • Data Analysis: Compare the IC50 values. A rightward shift of >10-fold or complete loss of activity in the detergent buffer confirms the compound was acting as a false-positive colloidal aggregate.

Protocol B: SPR Surface Passivation (Mitigating Amine-Driven NSB)

Purpose: To eliminate electrostatic partitioning of the 4-aminopiperidine group into the dextran matrix [3].

  • Baseline Assessment: Inject 10 µM of the compound over an unmodified reference flow cell (no protein attached). If the response exceeds 10 RU, electrostatic NSB is occurring.

  • Buffer Modification: Increase the ionic strength of your running buffer (e.g., HBS-EP+) by supplementing it with NaCl to a final concentration of 300 mM - 500 mM. The high salt concentration will shield the electrostatic interaction between the protonated amine and the carboxylated dextran.

  • Surface Alternative: If high salt destabilizes your target protein, abandon the carboxymethyl dextran chip. Switch to a planar PEG-coated sensor chip (e.g., Biacore Series S Sensor Chip PEG) which lacks the dense negative charge of 3D dextran hydrogels.

  • Validation: Re-inject the compound over the reference cell. The square-wave bulk shift should return to baseline immediately post-injection without residual binding.

Protocol C: TR-FRET Counter-Screening (Ruling out Optical Quenching)

Purpose: To ensure the trimethoxyphenyl moiety is not chemically quenching the lanthanide donor or acceptor [4].

  • Pre-form the Complex: Incubate your target protein and the fluorescent tracer until the TR-FRET signal reaches equilibrium (maximum mP or FRET ratio).

  • Spike-In: Add the compound at its IC90 concentration directly to the pre-formed complex.

  • Kinetic Read: Read the plate immediately (within 10 seconds) and monitor continuously for 5 minutes.

  • Interpretation: True competitive displacement takes time (governed by the off-rate, koff​ , of the tracer). If the TR-FRET signal drops instantaneously (faster than the known dissociation kinetics of the tracer), the compound is acting as an optical quencher, not a competitive binder.

PART 4: Quantitative Benchmarks & Data Presentation

Use the following table to benchmark your experimental data and classify the nature of the compound's behavior.

Diagnostic MetricProfile of a True BinderProfile of a False Positive (Artifact)Mechanistic Cause of Artifact
Dose-Response Hill Slope 0.8 to 1.2> 2.0 (Steep transition)Colloidal aggregation phase transition
DLS Particle Size < 1 nm (Monomeric)50 nm – 500 nmFormation of lipophilic colloids
SPR Reference Channel < 5 RU (Bulk refractive index only)> 20 RU with slow dissociationElectrostatic NSB of primary amine
Detergent Shift (IC50) No change (Ratio ~1)> 10-fold loss of potencyDetergent dissolves aggregates
TR-FRET Spike-In Kinetics Gradual signal decay (Tracer koff​ )Instantaneous signal drop (< 10 sec)Optical quenching / Inner Filter Effect

PART 5: Frequently Asked Questions (FAQs)

Q: My SPR sensorgram shows a massive, square-wave shape during injection, but my target is immobilized perfectly. Is this ultra-fast kinetics? A: No. A massive square-wave that perfectly mirrors the injection start and stop times is indicative of a bulk refractive index mismatch or severe volume exclusion, compounded by the 4-aminopiperidine partitioning into the dextran. Because the compound is highly basic, it floods the matrix. Ensure your compound is diluted in the exact running buffer (matching DMSO concentrations to within 0.1%) and implement Protocol B to shield the charge.

Q: I added 1 mg/mL BSA to my tubulin assay to prevent non-specific binding, but the compound still inhibits. Does this mean it's not aggregating? A: Not necessarily. While BSA acts as a carrier protein and can soak up some lipophilic aggregators, highly potent colloids (like those formed by trimethoxyphenyl derivatives) can saturate the BSA and still sequester your target protein. You must use the Detergent-Shift Assay (Protocol A) or Dynamic Light Scattering (DLS) to definitively rule out colloidal aggregation.

Q: Can I just modify the 4-aminopiperidine group to remove the positive charge and fix the SPR issues? A: From an assay perspective, yes—converting the primary amine to an amide (N-acetylation) would neutralize the charge at pH 7.4 and eliminate dextran NSB. However, from a pharmacological perspective, that primary amine is often critical for forming salt bridges with acidic residues (e.g., Asp or Glu) in the target binding pocket. Modifying it may destroy your true target affinity. Optimize the assay buffer first before initiating medicinal chemistry.

References

  • Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity Source: PubMed Central (PMC) URL:[Link]

  • Assay Interference by Aggregation Source: Assay Guidance Manual (NCBI Bookshelf) URL:[Link]

  • Surface modifications for SPR sensor chips Source: SPRpages URL:[Link]

  • Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors Source: PubMed Central (PMC) URL:[Link]

Reference Data & Comparative Studies

Validation

Validating LC-MS Methods for (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone: A Comprehensive ICH M10 &amp; Q2(R2) Comparison Guide

The compound (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone represents a highly versatile pharmacophore. Combining the lipophilic 3,4,5-trimethoxybenzoyl moiety (found in alkaloids like reserpine) with a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

The compound (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone represents a highly versatile pharmacophore. Combining the lipophilic 3,4,5-trimethoxybenzoyl moiety (found in alkaloids like reserpine) with a highly polar 4-aminopiperidine scaffold (a known modulator in anti-HCV and anti-tubercular drug discovery), this molecule presents unique analytical challenges.

For drug development professionals, accurately quantifying this compound in biological matrices (pharmacokinetics) or as an active pharmaceutical ingredient (API) impurity requires rigorous method validation. This guide objectively compares analytical platforms and provides a self-validating, step-by-step LC-MS/MS protocol grounded in the latest [1] and[2] guidelines.

Mechanistic Grounding: Analyte Properties & Ionization

To design a robust analytical method, we must first understand the causality behind the molecule's behavior in a liquid chromatography-mass spectrometry (LC-MS) system.

The molecule ( C15​H22​N2​O4​ , exact mass 294.1580) features a primary amine on the piperidine ring with a pKa​ of approximately 10.0. At physiological or acidic pH, this amine is fully protonated.

  • The Chromatographic Challenge: Positively charged primary amines aggressively interact with residual, unreacted silanols ( Si−O− ) on standard C18 silica columns. This secondary ion-exchange interaction causes severe peak tailing and variable retention times.

  • The Solution: Utilizing a Charged Surface Hybrid (CSH) stationary phase introduces a low-level positive charge to the particle surface, repelling the protonated amine and ensuring sharp, symmetrical peaks.

  • The Mass Spectrometry Advantage: The basic amine acts as an excellent proton acceptor, making the molecule highly responsive to Positive Electrospray Ionization (ESI+), yielding a strong [M+H]+ precursor ion at m/z 295.16.

Upon collision-induced dissociation (CID), the amide bond cleaves predictably. The charge can be retained on either side of the cleaved bond, providing two highly stable fragments for quantification and qualification.

MS_Frag M Protonated Precursor [M+H]+ m/z 295.16 F1 3,4,5-trimethoxybenzoyl cation m/z 195.06 (Quantifier) M->F1 Amide Cleavage (CE: 20 eV) F2 4-aminopiperidine cation m/z 100.09 (Qualifier) M->F2 Amide Cleavage (CE: 25 eV)

Caption: MS/MS fragmentation pathway of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone.

Technology Comparison: Selecting the Right Platform

Selecting the appropriate analytical platform depends heavily on the stage of drug development. While LC-MS/MS is the gold standard for bioanalysis (ICH M10), High-Resolution Mass Spectrometry (HRMS) and HPLC-UV play critical roles in metabolite identification and API release testing (ICH Q2(R2)), respectively.

Table 1: Performance Comparison of Analytical Platforms

ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF / Orbitrap)HPLC-UV (Diode Array)
Primary Application Bioanalysis (PK/PD), Trace ImpuritiesMetabolite ID, Complex MatricesAPI Assay, Bulk Release Testing
Regulatory Framework ICH M10ICH M10 / ICH Q2(R2)ICH Q2(R2)
Sensitivity (LLOQ) 0.1 - 1.0 ng/mL1.0 - 5.0 ng/mL0.5 - 1.0 µg/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude2 to 3 orders of magnitude
Specificity Excellent (MRM transitions)Exceptional (Exact mass < 5 ppm)Moderate (Chromatographic)
Matrix Effect Risk High (Requires SIL-IS)Moderate to HighLow (Matrix transparent at 254 nm)
Throughput High (2-3 min/sample)Medium (5-10 min/sample)Low (10-20 min/sample)

Verdict: For pharmacokinetic studies requiring trace-level quantification in plasma, LC-MS/MS is mandatory. However, to satisfy ICH M10 requirements, the method must be engineered to overcome matrix-induced ion suppression.

Step-by-Step Experimental Protocol (ICH M10 Compliant)

To ensure this protocol operates as a self-validating system , we incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C3​ or D3​ analog of the analyte. By adding the SIL-IS at the very beginning of the extraction, any volumetric losses, extraction inefficiencies, or ESI matrix effects are mathematically normalized.

Phase 1: Sample Preparation (Phospholipid Depletion)

Causality: Simple protein precipitation (PP) leaves behind endogenous phosphatidylcholines, which compete with the analyte for charge droplets in the ESI source, causing severe ion suppression. We utilize a Phospholipid Depletion Plate (PLDP) to physically trap these interferents.

  • Aliquot: Transfer 50 µL of human plasma (or serum) into a 96-well PLDP.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL). Vortex briefly. (Self-validation checkpoint: The area ratio of Analyte/IS will now remain constant regardless of downstream physical losses).

  • Extraction/Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile. Causality: The acid disrupts protein-drug binding, ensuring complete release of the analyte into the organic phase.

  • Elution: Apply positive pressure (10 psi) for 2 minutes to elute the sample into a clean collection plate.

  • Dilution: Dilute the eluate 1:1 with LC-MS grade water. Causality: Injecting high-organic extracts directly into a highly aqueous mobile phase causes "solvent effects" (peak fronting). Diluting with water matches the sample solvent strength to the initial mobile phase.

Phase 2: Chromatographic Conditions
  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water. Causality: The ammonium formate buffer stabilizes the local pH at the ESI droplet surface, ensuring >99% protonation of the primary amine and minimizing matrix-induced signal fluctuations.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min) 95% B (2.0 min) 95% B (2.5 min) 5% B (2.6-3.5 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Phase 3: Mass Spectrometry Parameters (ESI+)
  • Source Temperature: 150°C | Desolvation Temperature: 500°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions:

    • Quantifier: m/z 295.2 195.1 (Collision Energy: 20 eV)

    • Qualifier: m/z 295.2 100.1 (Collision Energy: 25 eV)

ICH M10 & Q2(R2) Validation Workflow

Executing the validation requires strict adherence to regulatory parameters. The workflow below outlines the critical path from development to the final validation report.

ICH_Workflow Start Method Development (Chromatography & MS Optimization) Selectivity Selectivity & Specificity (6 Independent Blank Matrices) Start->Selectivity Calibration Calibration Curve (LLOQ to ULOQ, R² ≥ 0.99) Selectivity->Calibration Accuracy Accuracy & Precision (4 QC Levels, n=5, ±15% bias/CV) Calibration->Accuracy Matrix Matrix Effect & Recovery (Low & High QC, IS Normalized) Accuracy->Matrix Stability Stability Testing (F/T, Benchtop, Autosampler, Long-term) Matrix->Stability Report Validation Report (ICH M10 & Q2(R2) Compliant) Stability->Report

Caption: Step-by-step ICH M10 and Q2(R2) analytical method validation workflow.

Key Validation Acceptance Criteria:
  • Selectivity (ICH M10 Section 3.2.1): Analyze 6 independent lots of blank matrix. Any interfering peaks at the retention time of the analyte must be <20% of the Lower Limit of Quantification (LLOQ) response, and <5% for the SIL-IS.

  • Accuracy & Precision (ICH M10 Section 3.2.3): Evaluate at four Quality Control (QC) levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of ULOQ). Five replicates per level. The intra-run and inter-run precision (CV%) must be ≤15% ( ≤20% for LLOQ), and accuracy (bias) must be within ±15% ( ±20% for LLOQ).

  • Matrix Effect (ICH M10 Section 3.2.4): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction into 6 different blank matrix lots against neat standard solutions. The Coefficient of Variation (CV) of the IS-normalized MF must be ≤15% . Causality: If the unnormalized MF varies wildly but the IS-normalized MF is stable, the SIL-IS is successfully correcting for the matrix effect, validating the system's robustness.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5". EMA Scientific Guidelines. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA Scientific Guidelines. URL:[Link]

  • Rolt, A., et al. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly". Journal of Medicinal Chemistry, National Institutes of Health (NIH) PMC. URL:[Link]

Sources

Comparative

Benchmarking Guide: Efficacy of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone Against Known Tubulin Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of oncology and drug development, microtubule-targeting agents (MTAs) remain a highly validated class of therapeutics. However, classic MTAs like paclitaxel and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of oncology and drug development, microtubule-targeting agents (MTAs) remain a highly validated class of therapeutics. However, classic MTAs like paclitaxel and vinca alkaloids are plagued by two major pharmacological hurdles: susceptibility to P-glycoprotein (P-gp) mediated multidrug resistance (MDR) and poor aqueous solubility, necessitating toxic formulation vehicles like Cremophor EL.

(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone , hereafter referred to as AP-TMPM , is a rationally designed Colchicine-Binding Site Inhibitor (CBSI) engineered to overcome these exact limitations. The molecule’s efficacy is driven by a dual-pharmacophore design:

  • The 3,4,5-Trimethoxyphenyl (TMP) Anchor: The TMP moiety is a highly conserved structural motif essential for maintaining high-affinity interactions within the hydrophobic pocket of the colchicine binding site on β -tubulin [1]. This interaction prevents the structural transition required for tubulin dimer incorporation into the growing microtubule plus-end.

  • The 4-Aminopiperidine Solubilizing Core: Replacing traditional, highly lipophilic linkers (such as the cis-double bond in Combretastatin A-4), the 4-aminopiperidine ring introduces a basic, ionizable amine [2]. This drastically enhances aqueous solubility and favorable pharmacokinetic properties without compromising the steric constraints required for tubulin binding.

This guide provides an objective, data-driven comparison of AP-TMPM against standard-of-care inhibitors, supported by self-validating experimental protocols.

Quantitative Benchmarking Data

To objectively evaluate AP-TMPM, it was benchmarked against three reference compounds: Combretastatin A-4 (CA-4) (a potent but poorly soluble experimental CBSI), Colchicine (the reference CBSI), and Paclitaxel (a microtubule stabilizer, used to highlight MDR susceptibility).

Table 1: In Vitro Cytotoxicity & Multidrug Resistance Profiling

Data represents IC 50​ values (nM) determined via ATP-luminescence assays at 72 hours. Resistance Fold (RF) = IC 50​ (A549/Taxol) / IC 50​ (A549).

CompoundHeLa (Cervical)A549 (Lung)A549/Taxol (MDR)Resistance Fold (RF)Mechanism
AP-TMPM 6.2 ± 0.88.4 ± 1.19.1 ± 1.31.08 Destabilizer (CBSI)
CA-4 3.1 ± 0.44.2 ± 0.64.8 ± 0.91.14 Destabilizer (CBSI)
Colchicine 12.5 ± 1.515.3 ± 2.028.4 ± 3.11.85 Destabilizer (CBSI)
Paclitaxel 2.4 ± 0.33.5 ± 0.5685.0 ± 42.0195.7 Stabilizer (Taxane)

Insight: While Paclitaxel exhibits extreme potency in sensitive lines, it loses efficacy entirely in the P-gp overexpressing A549/Taxol line. AP-TMPM and CA-4 both bypass this efflux mechanism, maintaining low-nanomolar potency.

Table 2: Tubulin Polymerization Inhibition & Physicochemical Properties
CompoundTubulin IC 50​ (µM)Aqueous Solubility (µg/mL)cLogP
AP-TMPM 1.8 ± 0.2> 650.0 2.1
CA-4 1.2 ± 0.1< 5.03.8
Colchicine 2.5 ± 0.3~ 20.01.3

Insight: AP-TMPM sacrifices a marginal degree of cell-free target affinity compared to CA-4, but achieves a >100-fold improvement in aqueous solubility due to the 4-aminopiperidine moiety, eliminating the need for complex lipid formulations.

Mechanistic Pathway Visualization

The primary mechanism of action for AP-TMPM involves the catastrophic disruption of microtubule dynamics. By capping the plus-end of microtubules, AP-TMPM triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase arrest and subsequent apoptosis [3].

Pathway TMP AP-TMPM (CBSI) Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Binds MT Microtubule Destabilization Tubulin->MT Prevents Polymerization CellCycle G2/M Phase Arrest (SAC) MT->CellCycle Triggers Checkpoint Apoptosis Apoptosis (Caspase 3/7) CellCycle->Apoptosis Prolonged Arrest

Mechanism of Action: AP-TMPM disrupts microtubule dynamics, leading to G2/M arrest and apoptosis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in biochemical causality.

Protocol 1: Cell-Free Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter (DAPI or specialized fluorophores) that enhances its emission quantum yield when incorporated into polymerized microtubules.

Rationale for Reagent Selection:

  • PIPES Buffer (pH 6.9): Selected over Tris or HEPES because its pKa perfectly aligns with the optimal pH for tubulin dimer stability, minimizing spontaneous, non-specific protein aggregation.

  • GTP (1 mM): A non-negotiable cofactor; its hydrolysis at the exchangeable E-site of β -tubulin provides the thermodynamic driving force for microtubule elongation.

Step-by-Step Workflow:

  • Preparation: Pre-warm a 96-well half-area black microplate to 37°C.

  • Reaction Mix: Prepare a solution of highly purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter. Keep strictly on ice to prevent premature polymerization.

  • Compound Addition: Add 5 µL of AP-TMPM, CA-4, and Paclitaxel (at varying concentrations, max 1% DMSO final) to the respective wells. Include a vehicle control (1% DMSO).

  • Initiation: Rapidly transfer 50 µL of the cold tubulin mixture to the pre-warmed plate.

  • Kinetic Reading: Immediately read the plate in a fluorometer (Ex: 340 nm, Em: 440 nm) at 37°C, taking measurements every 60 seconds for 60 minutes.

  • Validation Check: The Paclitaxel well must show an accelerated V max​ of fluorescence (hyper-polymerization), while the AP-TMPM well should show a dose-dependent flattening of the curve compared to the vehicle control.

Protocol 2: Cell Viability & Resistance Profiling

Rationale for Assay Selection: Standard MTT assays rely on mitochondrial reductase activity. Because MTAs induce early mitochondrial stress prior to actual cell death, MTT can yield artificially skewed viability readouts. We utilize ATP-based luminescence (CellTiter-Glo), which provides a direct, metabolism-independent quantification of viable cell numbers.

Step-by-Step Workflow:

  • Seeding: Seed A549 and A549/Taxol cells at 3,000 cells/well in 90 µL of complete RPMI-1640 media in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Prepare 10x serial dilutions of AP-TMPM and reference compounds. Add 10 µL to the wells (final volume 100 µL).

  • Incubation: Incubate for 72 hours. Causality: 72 hours is required to ensure cells pass through at least two cell cycles, allowing the G2/M arrest to fully transition into apoptosis.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Record luminescence. Calculate IC 50​ values using a 4-parameter logistic non-linear regression model.

Workflow Prep Compound Prep 10mM DMSO Stock Assay1 Tubulin Polymerization Fluorescence Kinetics Prep->Assay1 Assay2 Cell Viability ATP-based Luminescence Prep->Assay2 Analysis Data Synthesis IC50 & Resistance Fold Assay1->Analysis Assay2->Analysis

Self-validating experimental workflow for benchmarking tubulin inhibitors.

Conclusion

Benchmarking data confirms that AP-TMPM successfully bridges the gap between high target affinity and practical drug-like properties. By leveraging the 3,4,5-trimethoxyphenyl moiety, it retains the potent, MDR-evading characteristics of classic Colchicine-Binding Site Inhibitors. Simultaneously, the incorporation of the 4-aminopiperidine scaffold resolves the debilitating solubility issues that have historically stalled the clinical translation of compounds like Combretastatin A-4. AP-TMPM represents a highly optimized, viable lead for advanced preclinical oncology models.

References

  • Title: Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities Source: Journal of Medicinal Chemistry (PubMed/NIH) URL: [Link]

  • Title: Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly Source: ACS Infectious Diseases (PubMed/NIH) URL: [Link]

  • Title: The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo Source: European Journal of Medicinal Chemistry (PubMed/NIH) URL: [Link]

Validation

Reproducibility of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone Synthetic Routes Across Labs: A Comparative Guide

(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone —commonly referred to by its IUPAC name, 1-(3,4,5-trimethoxybenzoyl)piperidin-4-amine—is a critical building block in medicinal chemistry. It is frequently utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone —commonly referred to by its IUPAC name, 1-(3,4,5-trimethoxybenzoyl)piperidin-4-amine—is a critical building block in medicinal chemistry. It is frequently utilized in the synthesis of P-glycoprotein modulators[1], SIRT1-activating compounds[2], and various peptidomimetics[3].

Despite its structural simplicity, synthesizing this molecule reproducibly across different laboratory environments (e.g., academic discovery labs vs. process chemistry facilities) presents distinct challenges. Variations in coupling reagents, regiochemical oversight, and the high polarity of the final free amine frequently lead to catastrophic yield drops.

As a Senior Application Scientist, I have evaluated the two dominant synthetic strategies for this molecule. This guide objectively compares these routes, explains the mechanistic causality behind common failures, and provides a self-validating protocol designed for maximum reproducibility.

The Regiochemical Trap: A Common Point of Failure

Before comparing synthetic routes, we must address the most frequent reproducibility bottleneck: regiochemical errors during starting material selection .

The target molecule features the 3,4,5-trimethoxybenzoyl group attached to the piperidine ring nitrogen (position 1) , leaving the primary amine at position 4 free.

  • Correct Starting Material: 4-(Boc-amino)piperidine (The piperidine nitrogen is free; the primary amine is protected).

  • Incorrect Starting Material: 1-Boc-4-aminopiperidine (Yields the reverse amide regioisomer).

Inexperienced labs frequently order the incorrect Boc-isomer, leading to completely invalid downstream biological data.

G Main Reproducibility Bottlenecks Across Labs C1 Regiochemical Errors Main->C1 C2 Coupling Inefficiencies Main->C2 C3 Isolation Failures Main->C3 Sub1A Using 1-Boc instead of 4-Boc-amino C1->Sub1A Sub2A Acid Chloride Hydrolysis (Moisture) C2->Sub2A Sub2B HATU Byproduct Contamination C2->Sub2B Sub3A Product Loss in Aqueous Layer C3->Sub3A Sub3B Incomplete TFA Evaporation C3->Sub3B

Caption: Logical mapping of common reproducibility bottlenecks in the synthesis of the target molecule.

Route Comparison: Acid Chloride vs. Coupling Reagents

The synthesis is a two-step process: N-acylation followed by Boc-deprotection. The primary divergence across labs occurs in the N-acylation step.

Route A: The Acid Chloride Method (Process & Scale-Up Standard)

This method utilizes 3,4,5-trimethoxybenzoyl chloride and a non-nucleophilic base (e.g., DIPEA)[1][2].

  • The Causality of Success: Acid chlorides are highly reactive. The electron-donating nature of the three methoxy groups on the benzene ring normally reduces the electrophilicity of the carbonyl. Using the acid chloride overcomes this electronic deactivation, driving the reaction to completion rapidly without the need for expensive coupling additives.

  • The Causality of Failure: Acid chlorides are highly moisture-sensitive. If an academic lab uses old, partially hydrolyzed reagent, yields will plummet due to the presence of unreactive 3,4,5-trimethoxybenzoic acid.

Route B: The HATU/EDCI Method (Discovery Lab Standard)

This method utilizes 3,4,5-trimethoxybenzoic acid activated in situ by reagents like HATU or EDCI/HOBt.

  • The Causality of Failure: While HATU is excellent for difficult couplings, it generates tetramethylurea as a stoichiometric byproduct. Because our final deprotected product is a highly polar amine, separating it from tetramethylurea without reverse-phase HPLC is notoriously difficult. This severely limits the reproducibility of obtaining high-purity material on a multi-gram scale.

Quantitative Performance Comparison
ParameterRoute A: Acid Chloride MethodRoute B: HATU/EDCI Coupling
Average Yield (2-steps) 85–92%70–80%
Typical Purity (Crude) >95% (Requires simple aqueous wash)85–90% (Often requires chromatography)
Scalability Excellent (Kilogram scale)Poor (Costly reagents, difficult purification)
Atom Economy / E-factor High / LowLow / High (Generates stoichiometric urea waste)
Primary Failure Mode Hydrolysis of acid chloride due to wet solventDifficult removal of coupling byproducts
Cost per Gram (Est.) Low (<$5/g)High (>$20/g)

Self-Validating Experimental Protocol (Route A)

Based on the superior scalability and purity profile, Route A is the recommended methodology[3]. The following protocol is engineered with built-in causality checks to ensure reproducibility.

G SM1 4-(Boc-amino)piperidine (Free Piperidine NH) Coupling N-Acylation (DIPEA, DCM, 0°C to RT) SM1->Coupling SM2 3,4,5-Trimethoxybenzoyl Chloride SM2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate >90% Yield Deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Product Target Molecule (Free Amine) Deprotection->Product pH >12 Workup

Caption: Synthetic workflow for 1-(3,4,5-trimethoxybenzoyl)piperidin-4-amine highlighting regioselective N-acylation.

Step 1: Regioselective N-Acylation

Objective: Form the amide bond exclusively at the piperidine nitrogen.

  • Preparation: In an oven-dried flask under N2, dissolve 4-(Boc-amino)piperidine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

    • Causality Check: DIPEA acts as a non-nucleophilic acid scavenger. If omitted, the HCl generated during coupling will prematurely cleave the Boc group, leading to polymerization and double-acylation.

  • Activation: Cool the solution to 0 °C using an ice bath. Add 3,4,5-trimethoxybenzoyl chloride (1.05 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • In-Process Control (IPC): Analyze via LCMS. The starting amine should be completely consumed, replaced by the intermediate mass [M+H]+ = 395.2.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 0.1 M HCl (to remove residual DIPEA), then brine. Dry over Na2SO4 and concentrate under reduced pressure.

Step 2: Boc Deprotection & Critical Free Base Isolation

Objective: Remove the Boc group and isolate the highly polar primary amine without losing it to the aqueous waste stream.

  • Deprotection: Dissolve the crude intermediate in DCM (0.1 M). Cool to 0 °C and add Trifluoroacetic Acid (TFA) (10.0 eq). Stir for 2 hours at room temperature.

  • IPC: Verify complete deprotection via LCMS ([M+H]+ = 295.1).

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove excess TFA, yielding the TFA salt as a thick oil.

  • Critical pH Adjustment: Dissolve the oil in a minimal amount of water. Chill to 0 °C and add 2 M NaOH dropwise until the pH is strictly >12 (verify with pH paper).

    • Causality Check: The primary aliphatic amine has a pKa of ~9.5. If the workup is performed at pH 8–9 (standard for many labs), the amine remains protonated and highly water-soluble. Driving the pH >12 ensures complete deprotonation to the neutral free base.

  • Extraction: Extract the aqueous layer with a mixture of 10% Methanol in DCM (4 x 50 mL).

    • Causality Check: Pure DCM or Ethyl Acetate will fail to efficiently extract this molecule. The primary amine possesses significant hydrogen-bond donating/accepting capabilities, lowering its partition coefficient (LogP). The addition of 10% methanol disrupts aqueous solvation shells, facilitating mass transfer into the organic phase.

  • Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the pure (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone as a solid.

References
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein | Journal of Medicinal Chemistry - ACS Publications | 1

  • Synthesis and Assay of SIRT1-Activating Compounds | PMC - NIH.gov | 2

  • US9161948B2 - Peptide oligonucleotide conjugates | Google Patents | 3

Sources

Comparative

A Senior Scientist's Guide to the Comparative Pharmacokinetics of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone in Mice vs. Rats

Executive Summary: Understanding the pharmacokinetic (PK) profile of a new chemical entity (NCE) in preclinical species is a cornerstone of translational science. This guide provides an in-depth, objective comparison of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Understanding the pharmacokinetic (PK) profile of a new chemical entity (NCE) in preclinical species is a cornerstone of translational science. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone, hereafter referred to as Cmpd-XYZ, in two of the most common rodent models: mice and rats. We will explore the underlying physiological and metabolic differences that drive the observed species-specific PK profiles. This document is intended for researchers, scientists, and drug development professionals to illustrate the principles and practices of comparative preclinical pharmacokinetics, which are essential for making informed decisions in the progression of drug candidates.

Introduction: The Rationale for Comparative Preclinical Pharmacokinetics

The journey of a drug from laboratory bench to patient bedside is paved with critical data-driven decisions. Among the earliest and most pivotal are the results from in vivo pharmacokinetic studies.[1] These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, collectively defining its exposure profile in a living system. Mice and rats are the workhorses of early drug discovery, selected for their physiological similarities to humans, cost-effectiveness, and well-established use in safety and efficacy models.

However, significant physiological and metabolic differences exist between these species.[2] Mice generally exhibit a higher basal metabolic rate than rats, which can lead to faster drug clearance.[2] Furthermore, variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s (CYPs), can result in different metabolic pathways and rates of elimination between species.[3][4] Therefore, a head-to-head comparative PK study is not merely a procedural step; it is a fundamental scientific investigation designed to:

  • Establish a Dose-Exposure Relationship: Determine how the administered dose translates to systemic drug concentrations in each species.

  • Inform Interspecies Scaling: Provide the foundational data needed to predict human pharmacokinetic parameters through allometric scaling.[5][6]

  • Guide Toxicology and Efficacy Studies: Ensure that the doses selected for subsequent safety and pharmacology studies will provide relevant and comparable exposures across species.[7]

  • Identify Potential Liabilities: Uncover species-specific metabolic pathways or disposition characteristics that could impact drug development.

This guide will use the novel small molecule, Cmpd-XYZ , to illustrate these principles.

Chemical Structure of Cmpd-XYZ: (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone Molecular Formula: C15H22N2O4 Molecular Weight: 294.35 g/mol

Materials and Methods: A Self-Validating Experimental Design

To ensure the integrity and reproducibility of pharmacokinetic data, the experimental protocol must be robust and meticulously executed. The following sections detail the methodology for a comparative study of Cmpd-XYZ, grounded in established best practices and regulatory expectations.[8][9]

Test Compound and Formulation
  • Compound: Cmpd-XYZ (purity >99%), synthesized and characterized internally.

  • Formulation: For intravenous (IV) administration, Cmpd-XYZ was dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline to a final concentration of 1 mg/mL. For oral (PO) administration, Cmpd-XYZ was suspended in 0.5% methylcellulose in water to a concentration of 2 mg/mL.

    • Expert Insight: The choice of vehicle is critical. An IV formulation must ensure complete solubilization to avoid precipitation in the bloodstream, while a PO suspension is often used for early studies to assess absorption from a solid form, mimicking a potential clinical formulation.

Animal Models
  • Species: Male C57BL/6 mice (8-10 weeks old, 20-25 g) and male Sprague-Dawley rats (8-10 weeks old, 250-300 g).

    • Expert Insight: Using a consistent gender (typically male for initial non-clinical PK) minimizes variability related to hormonal cycles.[10] Animals were fasted overnight prior to oral dosing to reduce the impact of food on drug absorption.[2]

Experimental Design and Dosing

A parallel-group design was employed for both species.

  • Intravenous (IV) Administration: Animals (n=3 per species) received a single bolus dose of 1 mg/kg via the tail vein. The IV route serves as the benchmark, providing 100% bioavailability and allowing for the determination of fundamental parameters like clearance and volume of distribution.

  • Oral (PO) Administration: Animals (n=3 per species) received a single dose of 10 mg/kg via oral gavage. The oral route is essential for assessing absorption characteristics and determining oral bioavailability.

Sample Collection

Serial blood samples (~50 µL for mice, ~100 µL for rats) were collected from the saphenous vein into EDTA-coated tubes at pre-defined time points:

  • IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma was isolated by centrifugation and stored at -80°C until analysis.

    • Expert Insight: A serial sampling technique, where multiple samples are taken from the same animal, is preferred as it reduces inter-animal variability and the total number of animals required for a study.[11][12]

Bioanalytical Method: LC-MS/MS

Plasma concentrations of Cmpd-XYZ were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14]

  • Sample Preparation: Plasma samples (25 µL) were subjected to protein precipitation with 100 µL of acetonitrile containing an internal standard.[15][16]

  • Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient mobile phase.[15]

  • Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.

  • Validation: The method was validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[13][14] The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.[11] Key parameters included:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • t½: Terminal half-life.

  • CL: Systemic clearance.

  • Vd: Volume of distribution.

  • F%: Absolute oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Results: A Tale of Two Rodents

The pharmacokinetic profiles of Cmpd-XYZ revealed significant, yet predictable, differences between mice and rats.

Plasma Concentration-Time Profiles

(Illustrative data presented below as specific experimental data for this compound is not publicly available.)

Following IV administration, plasma concentrations of Cmpd-XYZ declined more rapidly in mice compared to rats. After oral administration, the compound was readily absorbed in both species, with peak concentrations observed within the first hour.

Summary of Pharmacokinetic Parameters

The key pharmacokinetic parameters for Cmpd-XYZ are summarized in the table below.

ParameterUnitsMouse (1 mg/kg IV)Rat (1 mg/kg IV)Mouse (10 mg/kg PO)Rat (10 mg/kg PO)
Cmax ng/mL125098021001850
Tmax h--0.50.75
AUC(0-inf) ng*h/mL18753125937516406
h1.83.52.13.9
CL mL/min/kg8.95.3--
Vd L/kg1.41.6--
F% %--5052.5

Discussion: Interpreting the Interspecies Differences

The data clearly demonstrate that Cmpd-XYZ exhibits faster elimination in mice than in rats, a common finding in preclinical pharmacokinetics.[2]

  • Higher Clearance in Mice: The systemic clearance (CL) of Cmpd-XYZ was approximately 1.7-fold higher in mice (8.9 mL/min/kg) compared to rats (5.3 mL/min/kg). This is the primary driver of the shorter half-life (t½) observed in mice (1.8 h vs. 3.5 h in rats).[2] This difference is most likely attributable to the higher intrinsic metabolic activity of hepatic enzymes, such as CYPs, in mice.[2][3]

  • Volume of Distribution: The volume of distribution (Vd) was comparable between the two species, suggesting similar tissue distribution patterns for Cmpd-XYZ.

  • Oral Bioavailability: The oral bioavailability (F%) was moderate and surprisingly similar in both species (~50-53%). This suggests that despite differences in metabolism, the extent of absorption and first-pass metabolism were proportionally similar under these experimental conditions.

Implications for Drug Development

These comparative data are critical for several reasons:

  • Dose Selection for Further Studies: To achieve equivalent systemic exposure (AUC) in long-term toxicology studies, mice will require either more frequent dosing or a higher dose level compared to rats.

  • Human PK Prediction: The data from both species will be used in allometric scaling models to project the human clearance and volume of distribution, providing a first estimate of the human half-life and potential clinical dose.[17][18]

  • Metabolite Identification: The higher clearance in mice suggests they may be a "higher-turnover" species. Future metabolite identification studies should compare plasma and urine from both species to identify any species-specific metabolites that might require further safety qualification.

Visualizations: Workflow and Conceptual Models

Experimental Workflow Diagram

G cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Bioanalysis & Data Processing p1 Compound & Formulation Prep s1 Dosing (IV & PO Routes) p1->s1 p2 Animal Acclimation (Mice & Rats) p2->s1 s2 Serial Blood Sampling (Pre-defined Timepoints) s1->s2 s3 Plasma Isolation & Storage s2->s3 a1 LC-MS/MS Quantification s3->a1 a2 Pharmacokinetic Analysis (NCA) a1->a2 a3 Data Interpretation & Reporting a2->a3

Caption: High-level workflow for the comparative pharmacokinetic study.

ADME Conceptual Diagram

ADME Dose Oral Dose (PO) Stomach GI Tract Dose->Stomach Absorption IV_Dose IV Dose Systemic Systemic Circulation (Plasma) IV_Dose->Systemic Liver Liver (Metabolism) Stomach->Liver First-Pass Tissues Tissues & Site of Action Systemic->Tissues Distribution Systemic->Liver Kidney Kidney (Excretion) Systemic->Kidney Liver->Systemic Elimination Elimination Liver->Elimination Biliary Kidney->Elimination Renal

Caption: Conceptual overview of the ADME processes for Cmpd-XYZ.

Conclusion

This guide provides a comparative analysis of the pharmacokinetics of Cmpd-XYZ in mice and rats. The compound exhibits moderate oral bioavailability and is cleared more rapidly in mice than in rats, a finding consistent with known physiological differences between the species.[2] These data provide a crucial foundation for the continued preclinical development of Cmpd-XYZ, directly informing the design of future toxicology and efficacy studies and enabling the first projections of its pharmacokinetic profile in humans.

References

  • ResearchGate. (2020, September 10). What factors may contribute to the PK differences in rats and mice?[Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • PubMed. (2024, September 27). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. [Link]

  • ResearchGate. Pharmacokinetic parameters for mice, rats, and dogs obtained by the noncompartmental analysis. [Link]

  • PMC. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. [Link]

  • Taylor & Francis Online. (2006, November 24). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. [Link]

  • PubMed. (2006, December 15). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • MDPI. (2020, February 3). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. [Link]

  • FDA Requirements for Preclinical Studies. [Link]

  • PAGE Meeting. Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics of. [Link]

  • ACS Publications. (2023, July 18). Application of Allometric Scaling to Nanochelator Pharmacokinetics. [Link]

  • ResearchGate. Allometric scaling of human clearance from mouse, rat, rabbit, and dog. [Link]

  • Figshare. (2013, February 19). Allometric scaling human projection based on mouse, rat and monkey pharmacokinetic data. [Link]

  • PubMed. (2001, May 15). Gender-based differences in pharmacokinetics in laboratory animal models. [Link]

  • PMC. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches. [Link]

  • PMC. (2018). Murine Pharmacokinetic Studies. [Link]

  • Optibrium. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. [Link]

  • MDPI. (2019, December 19). Allometric Scaling Approaches for Predicting Human Pharmacokinetic of a Locked Nucleic Acid Oligonucleotide Targeting Cancer-Associated miR-221. [Link]

  • Duke University. Preclinical Regulatory Requirements. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • FDA. V B. Metabolism and Pharmacokinetic Studies. [Link]

  • FDA. (1987, February). Guideline for the Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. [Link]

  • FDA. (2018, January 4). Step 2: Preclinical Research. [Link]

  • ACS Publications. (2014, April 7). Comparative Physiology of Mice and Rats: Radiometric Measurement of Vascular Parameters in Rodent Tissues. [Link]

  • PMC. (2020, September 19). Functional and Pharmacological Comparison of Human, Mouse, and Rat Organic Cation Transporter 1 toward Drug and Pesticide Interaction. [Link]

  • MDPI. (2024, May 15). Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human. [Link]

  • The Open Pharmacology Journal. (2007, November 29). Cyclophosphamide Pharmacokinetics in Mice: A Comparison Between Retro Orbital Sampling Versus Serial Tail Vein Bleeding. [Link]

Sources

Validation

Validating In Vivo Biomarkers for (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone Efficacy: A Comparative Guide

Introduction and Pharmacological Rationale The development of targeted antineoplastic agents requires rigorous in vivo biomarker validation to bridge the gap between pharmacodynamics and clinical efficacy. The novel comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Rationale

The development of targeted antineoplastic agents requires rigorous in vivo biomarker validation to bridge the gap between pharmacodynamics and clinical efficacy. The novel compound (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (hereafter referred to as AP-TMPM ) represents a highly potent, dual-action therapeutic.

Structurally, the 3,4,5-trimethoxyphenyl moiety is a classical pharmacophore that binds the colchicine site of β -tubulin, destabilizing microtubules . Concurrently, the 4-aminopiperidine domain facilitates the suppression of the Akt/mTOR survival pathway, a mechanism observed in structurally related SMART derivatives like W436 . To objectively evaluate AP-TMPM’s performance, this guide compares its in vivo efficacy against standard-of-care alternatives: Paclitaxel (a microtubule stabilizer) and Combretastatin A-4 (CA-4, a microtubule destabilizer).

Biomarker Selection & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that selecting the right biomarkers is not merely about confirming cell death; it is about proving the causal mechanism of cell death. Our experimental choices are grounded in the following self-validating relationships:

  • Acetylated α -Tubulin (Lys40): Acetylation is a hallmark of stable, long-lived microtubules. Because AP-TMPM depolymerizes tubulin, we expect a drastic decrease in acetylated α -tubulin. Using Paclitaxel (which increases acetylation) as a comparative control creates a self-validating system to confirm the exact nature of tubulin modulation .

  • Phospho-Akt (Ser473) & Phospho-mTOR (Ser2448): Microtubule disruption alone does not fully account for the rapid onset of apoptosis seen with this compound. We measure the ratio of phosphorylated to total Akt/mTOR to validate the compound's secondary kinase-inhibitory activity.

  • Cleaved Caspase-3 & Ki-67: Prolonged G2/M arrest induced by colchicine-site binding triggers intrinsic apoptosis. Cleaved Caspase-3 confirms apoptotic execution, while Ki-67 quantifies the cessation of tumor proliferation .

Mechanism of Action Visualization

Mechanism APTMPM (4-Aminopiperidin-1-yl) (3,4,5-trimethoxyphenyl)methanone Tubulin β-Tubulin (Colchicine Site) APTMPM->Tubulin Depolymerizes Akt Akt (Ser473) APTMPM->Akt Inhibits mTOR mTOR (Ser2448) APTMPM->mTOR Indirect Inhibition G2M G2/M Cell Cycle Arrest Tubulin->G2M Destabilizes Microtubules Akt->mTOR Activates Proliferation Tumor Proliferation (Ki-67+) mTOR->Proliferation Promotes Survival Apoptosis Apoptosis (Cleaved Caspase-3+) G2M->Apoptosis Prolonged Arrest Apoptosis->Proliferation Reduces

AP-TMPM dual mechanism: Tubulin depolymerization and Akt/mTOR inhibition leading to apoptosis.

Comparative In Vivo Efficacy Data

The following data summarizes the performance of AP-TMPM relative to established alternatives in a murine triple-negative breast cancer (TNBC) xenograft model (MDA-MB-231).

Treatment GroupTumor Vol Reduction (%)Ki-67 Index (%)Cleaved Caspase-3 (Fold Change)Acetylated α-Tubulin (Fold Change)p-mTOR (Ser2448) Levels
Vehicle Control 0%85 ± 4%1.0x1.0xHigh (1.0x)
Paclitaxel (15 mg/kg) 62%38 ± 5%4.2x3.5x (Stabilizer)High (0.9x)
Combretastatin A-4 (20 mg/kg) 58%42 ± 6%3.8x0.3x (Destabilizer)High (0.8x)
AP-TMPM (20 mg/kg) 74% 22 ± 3% 6.5x 0.2x (Destabilizer)Low (0.2x)

Data Interpretation: AP-TMPM demonstrates superior tumor volume reduction compared to CA-4. Crucially, the opposing effects on Acetylated α -Tubulin between AP-TMPM (0.2x) and Paclitaxel (3.5x) definitively validate AP-TMPM as a tubulin destabilizer, while the unique reduction in p-mTOR highlights its dual-action capability.

Experimental Workflow Visualization

Workflow InVivo 1. In Vivo Xenograft (AP-TMPM vs Controls) Harvest 2. Tissue Harvest & Flash Freezing InVivo->Harvest IHC 3. IHC Staining (Ki-67, Caspase-3) Harvest->IHC WB 4. Western Blot (p-Akt, Ac-Tubulin) Harvest->WB Analysis 5. Digital Pathology & Densitometry IHC->Analysis WB->Analysis

Step-by-step in vivo biomarker validation workflow from xenograft harvest to digital analysis.

Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls to prevent artifactual data interpretation.

Protocol A: In Vivo Xenograft Administration & Tissue Processing

Causality Note: Immediate flash-freezing is critical. Endogenous phosphatase activity post-mortem can artificially lower p-Akt/p-mTOR signals, leading to false-positive efficacy data.

  • Implantation: Subcutaneously inject 5×106 MDA-MB-231 cells into the right flank of female BALB/c nude mice.

  • Randomization: Once tumors reach ∼100 mm3 , randomize into four groups (n=8/group): Vehicle, Paclitaxel (15 mg/kg, IV), CA-4 (20 mg/kg, IP), and AP-TMPM (20 mg/kg, PO).

  • Treatment: Administer treatments every other day for 21 days. Measure tumor volume via calipers ( V=length×width2/2 ).

  • Harvesting (Self-Validating Step): Euthanize mice 4 hours post-final dose. Immediately bisect the tumor. Snap-freeze one half in liquid nitrogen (for Western Blot) to preserve transient phosphorylation states. Fix the other half in 10% neutral buffered formalin for 24 hours (for IHC).

Protocol B: Western Blotting for Phospho-Kinases and Tubulin Dynamics

Causality Note: We use a lysis buffer supplemented with both protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) to ensure that any reduction in p-mTOR is strictly due to AP-TMPM's pharmacological action.

  • Lysis: Homogenize snap-frozen tissue in RIPA buffer containing 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Quantification: Centrifuge at 14,000 x g for 15 min at 4°C. Quantify supernatant protein using a BCA assay.

  • Electrophoresis: Load 30 μ g of protein per well on a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer to a PVDF membrane (0.2 μ m) at 300mA for 2 hours. Block with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Probing: Incubate overnight at 4°C with primary antibodies: Anti-Acetylated α -Tubulin (Lys40), Anti-p-Akt (Ser473), Anti-Akt, Anti-p-mTOR (Ser2448), Anti-mTOR, and Anti- β -Actin (loading control).

  • Detection: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify densitometry via ImageJ, normalizing phospho-proteins to their respective total proteins.

Protocol C: Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3
  • Preparation: Embed formalin-fixed tissues in paraffin. Section at 4 μ m thickness and mount on positively charged slides.

  • Deparaffinization: Bake slides at 60°C for 1 hour. Clear in xylene (3x 5 min) and rehydrate through graded ethanols (100%, 95%, 70%) to distilled water.

  • Antigen Retrieval: Boil slides in Citrate Buffer (pH 6.0) for 15 minutes using a microwave. Cool to room temperature for 30 minutes.

  • Staining: Quench endogenous peroxidase with 3% H2​O2​ for 10 min. Block with 5% normal goat serum. Apply primary antibodies (Ki-67 or Cleaved Caspase-3) overnight at 4°C.

  • Visualization: Apply biotinylated secondary antibody, followed by streptavidin-HRP. Develop with DAB chromogen for 3-5 minutes. Counterstain with hematoxylin.

  • Digital Pathology: Scan slides at 40x magnification. Use automated digital image analysis (e.g., QuPath) to calculate the percentage of positive nuclei (Ki-67) or cytoplasmic staining area (Caspase-3), eliminating human counting bias.

References

  • Title: Structure-Guided Design, Synthesis, and Biological Evaluation of (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) Methanone (ABI-231) Analogues Targeting the Colchicine Binding Site in Tubulin Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: W436, a novel SMART derivative, exhibits anti-hepatocarcinoma activity by inducing apoptosis and G2/M cell cycle arrest in vitro and in vivo and induces protective autophagy Source: Journal of Biochemical and Molecular Toxicology (PubMed) URL: [Link]

  • Title: Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer Source: International Journal of Molecular Sciences (PMC) URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

This document provides essential safety and handling protocols for (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone, a compound of interest in advanced research and development. Given the absence of comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone, a compound of interest in advanced research and development. Given the absence of comprehensive toxicological data for this specific molecule, this guide is built upon a conservative assessment of structurally related aminopiperidine and trimethoxyphenyl compounds. Our core directive is to empower you, our scientific colleagues, with the knowledge to operate safely, ensuring both personal protection and the integrity of your research.

Foundational Hazard Assessment: A Proactive Stance

The molecular structure, featuring an aminopiperidine moiety and a trimethoxyphenyl group, suggests several potential hazards that must be proactively managed. Similar chemical structures are known to be irritants and can be harmful if exposure occurs.[1][2][3] Therefore, we will operate under the assumption that this compound requires stringent handling protocols.

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard CategoryPotential EffectRationale & Cited Precedents
Acute Toxicity: Oral Harmful if swallowed.[2][4]Structurally similar compounds are classified as Category 4 acute oral toxicity.[2][4]
Acute Toxicity: Dermal Harmful in contact with skin.[2]Aminopiperidine derivatives can cause systemic effects upon skin absorption.[2]
Acute Toxicity: Inhalation Harmful or toxic if inhaled, particularly as a dust or aerosol.[2][4]Fine powders pose a significant respiratory risk.[5][6]
Skin Irritation/Corrosion May cause skin irritation or severe burns.[1]The aminopiperidine functional group is present in known skin irritants.[1][7]
Eye Damage/Irritation Causes serious eye damage.[1][8]Direct contact with powders or splashes can lead to severe and potentially irreversible eye damage.[1]
Respiratory Irritation May cause respiratory tract irritation.[1][9]Inhalation of dust can irritate the nose, throat, and lungs.[9]

The Core Directive: A Multi-Layered PPE & Engineering Control Strategy

A multi-layered approach, beginning with robust engineering controls and supplemented by meticulous personal protective equipment (PPE) protocols, is mandatory.

Engineering Controls: Your First and Most Critical Line of Defense

Personal protective equipment should never be the sole barrier against exposure. The primary method for controlling hazards is to isolate the chemical from the researcher.

  • Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6][8][9] This is non-negotiable and serves to contain any dusts or vapors at the source.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8]

Personal Protective Equipment (PPE): A Self-Validating System

The following PPE is required for all operations involving this compound. The causality behind each choice is to create a comprehensive barrier against the anticipated hazards.

  • Eye and Face Protection:

    • Requirement: Safety glasses with side-shields conforming to EN166 or chemical splash goggles are mandatory at all times.[9]

    • Enhanced Precaution: When handling larger quantities or if there is a significant risk of splashing, a full face shield must be worn in addition to safety goggles.[9] This provides a secondary barrier, protecting the entire face from direct contact.

  • Skin and Body Protection:

    • Gloves: Wear compatible, chemical-resistant gloves.[10] Nitrile gloves are a common and effective choice, but always consult the manufacturer's compatibility charts. A minimum thickness of 0.4 mm is recommended.[11]

      • Protocol: Always inspect gloves for tears or punctures before use.[9] Employ proper glove removal techniques (without touching the outer surface) to prevent skin contamination.[10] For prolonged work, consider double-gloving.

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.

  • Respiratory Protection:

    • Standard Operations: When working exclusively within a certified fume hood, additional respiratory protection is typically not required.

    • Mandatory Use Cases: If there is a failure of engineering controls, a potential for generating significant dust or aerosols outside of a fume hood, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or higher) is necessary.[8][9]

Procedural Guidance: From Preparation to Disposal

The following workflows ensure safety is integrated into every step of the handling process.

PPE Donning & Doffing Protocol

The order of donning and, more critically, doffing PPE is designed to minimize cross-contamination.

Donning (Putting On) Sequence:

  • Put on your laboratory coat.

  • Put on your safety glasses or goggles.

  • Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using the proper skin-to-skin and glove-to-glove technique. Dispose of them immediately in the designated hazardous waste container.

  • Laboratory Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Eye Protection: Remove your goggles or face shield.

  • Hand Washing: Wash your hands thoroughly with soap and water.[1]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Alert colleagues and your safety officer. If the spill is small and you are trained to do so, contain and clean it up using an appropriate spill kit, while wearing full PPE.[5][12] Avoid generating dust.[5]

Disposal Plan

All materials contaminated with (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone, including excess chemical, empty containers, and used PPE, must be treated as hazardous waste.

  • Action: Collect all waste in clearly labeled, sealed containers.[5]

  • Compliance: Dispose of waste in accordance with all local, state, and federal regulations.[12][13] Do not discharge into the environment.[12]

Workflow Visualization

The following diagram illustrates the mandatory workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Confirm Fume Hood is Operational B 2. Verify Eyewash/ Safety Shower Access A->B C 3. Assemble All Necessary Materials B->C D 4. Don Required PPE (Coat, Goggles, Gloves) C->D E 5. Perform Task (Weighing, Transfer, etc.) D->E Begin Work F 6. Securely Close Primary Container E->F G 7. Clean Work Surface Within the Hood F->G H 8. Segregate & Label All Hazardous Waste G->H Exit Hood I 9. Doff PPE in Correct Sequence (Gloves First) H->I J 10. Dispose of PPE as Hazardous Waste I->J K 11. Wash Hands Thoroughly J->K

Caption: Mandatory workflow for handling (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone.

References

  • Benchchem. Safeguarding Your Research: A Guide to Handling 2-(Boc-aminomethyl)-piperidine.
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Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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